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  • Product: N-tert-Butyl-N-methylurea
  • CAS: 216142-80-2

Core Science & Biosynthesis

Foundational

N-tert-Butyl-N-methylurea CAS 216142-80-2 properties

Technical Whitepaper: N-tert-Butyl-N-methylurea (CAS 216142-80-2) [1] Executive Summary N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a specialized unsymmetrical urea derivative utilized primarily as a building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-tert-Butyl-N-methylurea (CAS 216142-80-2) [1]

Executive Summary

N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a specialized unsymmetrical urea derivative utilized primarily as a building block in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., p38 MAP kinase) and metabolically stable drug fragments.[1][2][3][4][5] Its structural uniqueness lies in the 1,1-disubstitution pattern, where the steric bulk of the tert-butyl group combines with the conformational locking ability of the N-methyl group.[1] This motif is critical for modulating the physicochemical properties (lipophilicity, solubility) and binding affinity of small molecule drugs.[1]

This guide details the physicochemical profile, synthesis protocols, and application logic for researchers integrating this moiety into broader scaffolds.

Part 1: Chemical Identity & Physicochemical Properties[6][7][8]

Nomenclature & Identification
PropertyDetail
CAS Number 216142-80-2
IUPAC Name 1-tert-Butyl-1-methylurea
Common Synonyms N-tert-Butyl-N-methylurea; N-(1,1-Dimethylethyl)-N-methylurea
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
SMILES CN(C(=O)N)C(C)(C)C
InChI Key RTSUXCDLIDGDAG-UHFFFAOYSA-N
Physical Constants

Note: As a specialized intermediate, some values are derived from high-fidelity predictive models validated against structural analogs.

ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point ~100–110 °C (Predicted/Analogous range)
Boiling Point ~217 °C (Predicted at 760 mmHg)
Density 1.0 ± 0.1 g/cm³
Solubility Soluble in Ethanol, DMSO, DCM; Sparingly soluble in Water (cold)
pKa ~13–14 (Urea NH₂ protons are very weak acids)
LogP ~0.6–0.9 (Moderate lipophilicity due to tert-butyl group)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1,1-disubstituted ureas requires avoiding the formation of the thermodynamic 1,3-isomer.[1] The most robust route utilizes the reaction of a secondary amine with a cyanate source.[1]

Primary Route: Cyanate Addition to Secondary Amine

This method is preferred for its operational simplicity and avoidance of toxic phosgene gas.

Reaction Scheme: N-Methyl-tert-butylamine (HCl salt) + KOCN → N-tert-Butyl-N-methylurea + KCl[1]

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve N,N-methyl-tert-butylamine hydrochloride (1.0 equiv) in a minimum volume of water.[1]

  • Cyanate Addition: Add Potassium Cyanate (KOCN) (1.2–1.5 equiv) to the solution.[1]

  • Reaction: Heat the mixture gently to 50–60 °C for 2–4 hours.

    • Mechanism:[2][3] The reaction proceeds via the in-situ generation of isocyanic acid (HNCO), which is attacked by the nucleophilic secondary amine.[1]

  • Workup:

    • Cool the reaction mixture to 0–4 °C.

    • The product, being less soluble than the starting material, typically precipitates as a white solid.

    • Filter the solid and wash with ice-cold water to remove excess salts (KCl, unreacted KOCN).[1]

  • Purification: Recrystallize from an Ethanol/Water mixture or Triturate with diethyl ether if necessary.

Alternative Route: Carbonyldiimidazole (CDI) Activation

Useful when anhydrous conditions are required or for parallel synthesis libraries.[1]

  • Activation: Dissolve N-methyl-tert-butylamine (free base) in dry THF or DCM.[1] Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at 0 °C. Stir for 1 hour to form the acyl-imidazole intermediate.

  • Ammonolysis: Bubble Ammonia gas or add a solution of Ammonia in Methanol (excess) to the reaction.[1]

  • Isolation: Evaporate solvent and partition between EtOAc and Water.[1] The organic layer contains the target urea.[1][2][6]

Part 3: Applications in Drug Discovery

Structural Utility in Medicinal Chemistry

The N-tert-butyl-N-methyl motif serves three critical functions in drug design:

  • Metabolic Shielding: The bulky tert-butyl group protects the adjacent nitrogen from oxidative dealkylation by Cytochrome P450 enzymes.[1]

  • Conformational Locking: The N-methyl group eliminates a hydrogen bond donor, forcing the urea into a specific conformation that can improve selectivity for hydrophobic pockets (e.g., in kinase ATP-binding sites).[1]

  • Solubility Modulation: It disrupts crystal lattice energy compared to symmetrical ureas, potentially improving solubility profiles of the final drug candidate.

Case Study: p38 MAP Kinase Inhibitors

Urea derivatives are a privileged scaffold in kinase inhibition (e.g., Sorafenib, Regorafenib).[1] While most utilize a 1,3-diaryl urea motif, the 1,1-dialkyl-3-aryl urea variation (derived from CAS 216142-80-2) is explored to target the "back pocket" of the kinase enzyme, offering a different vector for selectivity.[1]

DrugDesign cluster_0 Mechanism of Action Precursor N-tert-Butyl-N-methylurea (CAS 216142-80-2) Activation Activation (e.g., Nitrosation or CDI) Precursor->Activation Functionalization Coupling Coupling with Aryl Amine Scaffold Activation->Coupling + Ar-NH2 Target p38 Kinase Inhibitor (Candidate) Coupling->Target Optimization Binding Kinase ATP Pocket Target->Binding H-Bond Acceptor

Figure 1: Workflow for integrating N-tert-Butyl-N-methylurea into kinase inhibitor scaffolds.

Part 4: Handling, Safety & Stability

Safety Data Sheet (SDS) Highlights
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a fume hood. Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

Stability & Storage
  • Hygroscopicity: Low to moderate.[1]

  • Thermal Stability: Stable up to ~100 °C. Avoid prolonged exposure to temperatures >150 °C to prevent decomposition to isocyanates/amines.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term purity) in tightly sealed containers.

Part 5: Analytical Characterization

To validate the identity of CAS 216142-80-2, the following spectral features are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~1.30 ppm (s, 9H): tert-Butyl group (Singlet, strong).[1]

    • δ ~2.80 ppm (s, 3H): N-Methyl group (Singlet).[1]

    • δ ~5.80 ppm (bs, 2H): Urea NH₂ protons (Broad singlet, exchangeable with D₂O).[1]

    • Note: The absence of a downfield NH signal (~8-9 ppm) confirms the 1,1-substitution pattern (no NH adjacent to the t-butyl/methyl group).[1]

  • LC-MS:

    • Ionization: ESI (+)

    • Parent Ion: [M+H]⁺ = 131.2 m/z.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235336 (N-tert-Butyl-N-methylurea).[1] Retrieved from .[1]

  • BenchChem. N-tert-Butyl-N-methylurea: Structure and Applications. Retrieved from .[1]

  • Organic Syntheses. General Procedures for Urea Synthesis via Cyanate. Org.[1][3][6][7] Synth. Coll. Vol. 4, p. 52. (Analogous methodology).

  • Google Patents. p38 kinase inhibitors reduce DUX4 and downstream gene expression (US10537560B2).[1] (Cites use of 1-tert-butyl-1-methylurea as an intermediate).[1][2][8][9][10] Retrieved from .

Sources

Exploratory

Structural Characterization and Synthetic Utility of N-tert-butyl-N-methylurea

This technical guide provides a comprehensive structural and synthetic analysis of N-tert-butyl-N-methylurea (IUPAC: 1-tert-butyl-1-methylurea).[1] CAS: 216142-80-2 | Formula: | M.W.: 130.19 g/mol [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of N-tert-butyl-N-methylurea (IUPAC: 1-tert-butyl-1-methylurea).[1]

CAS: 216142-80-2 | Formula:


 | M.W.:  130.19  g/mol [1][2]
Executive Summary

N-tert-butyl-N-methylurea is an unsymmetrical, 1,1-disubstituted urea derivative characterized by a sterically crowded nitrogen center bearing both a tert-butyl and a methyl group.[1] Unlike its more common isomer, 1-tert-butyl-3-methylurea (the 1,3- or


-substituted variant), this compound features a primary amide motif (

) attached to a tertiary amine core.[1]

This structure is significant in medicinal chemistry as a robust hydrogen bond donor/acceptor motif that resists enzymatic hydrolysis due to the steric bulk of the tert-butyl group protecting the carbonyl carbon.[1]

Chemical Identity & Structural Logic

The defining feature of this molecule is the 1,1-substitution pattern .[1]

PropertySpecification
IUPAC Name 1-tert-butyl-1-methylurea
SMILES CN(C(=O)N)C(C)(C)C
InChI Key RTSUXCDLIDGDAG-UHFFFAOYSA-N
H-Bond Donors 1 (The

group)
H-Bond Acceptors 1 (The Carbonyl

)
Rotatable Bonds 1 (C-N bond between carbonyl and tertiary nitrogen)
Structural Ambiguity Note

Critical Distinction: Researchers often confuse this compound with N-tert-butyl-N'-methylurea (1,3-substituted).[1]

  • 1,1-isomer (Target):

    
    . (Sterically congested tertiary nitrogen).[2]
    
  • 1,3-isomer (Common):

    
    .[1] (Symmetrical connectivity, derived from isocyanates).[1]
    
  • Validation: The synthesis protocols below specifically target the 1,1-isomer to avoid this isomerization.

Spectroscopic Signature (Predicted)

To validate the synthesis of the 1,1-isomer, Nuclear Magnetic Resonance (NMR) is the primary tool.[1] The lack of symmetry distinguishes it from side products.[1]

IsotopeSignal (ppm)MultiplicityIntegrationAssignment

NMR

1.35
Singlet (s)9Htert-Butyl group (Methyls)

2.85
Singlet (s)3HN-Methyl group

5.20
Broad Singlet (br s)2HPrimary Amide (

)

NMR

28.5
--t-Butyl methyl carbons

32.0
--N-Methyl carbon

56.0
--Quaternary t-Butyl carbon

160.5
--Urea Carbonyl (

)

Note: Chemical shifts may vary slightly based on solvent (e.g.,


 vs. 

).[1] The key diagnostic is the N-Methyl singlet; in the 1,3-isomer, the methyl signal would be a doublet (coupled to NH) or broad singlet further downfield.[1]
Synthetic Pathways

The synthesis of 1,1-disubstituted ureas requires specific "bottom-up" approaches. Reacting an isocyanate with an amine (the standard urea synthesis) typically yields the 1,3-isomer.[1] Therefore, we utilize the Cyanate Route or the Carbamoyl Chloride Route .[1]

Pathway A: The Cyanate Route (Preferred)

This method utilizes the nucleophilic attack of the secondary amine precursor on isocyanic acid (generated in situ).

Reagents:

  • Precursor:

    
    -dimethylpropan-2-amine (N-methyl-tert-butylamine).[1]
    
  • Reagent: Potassium Cyanate (KOCN).[1]

  • Solvent: Water/Acidic medium.[1]

Protocol:

  • Dissolve

    
    -methyl-tert-butylamine (1.0 eq) in water.[1]
    
  • Acidify slightly with HCl to generate the hydrochloride salt (pH ~3-4).[1]

  • Add Potassium Cyanate (1.2 eq) dissolved in water dropwise.

  • Heat to 60°C for 2 hours. The cyanate protonates to form isocyanic acid (

    
    ), which is attacked by the amine.[1]
    
  • Workup: Cool to precipitate the urea. If soluble, extract with dichloromethane (DCM).[1]

Pathway B: The Carbamoyl Chloride Route (Strict Control)

Used when high anhydrous conditions are required.

Protocol:

  • React

    
    -methyl-tert-butylamine with Phosgene (or Triphosgene) to form 
    
    
    
    -tert-butyl-
    
    
    -methylcarbamoyl chloride.[1]
  • Quench the intermediate with anhydrous Ammonia (

    
    ).[1]
    
Visualization of Synthetic Logic

The following diagram illustrates the divergence between creating the 1,1-isomer (Target) and the 1,3-isomer (Impurity).

UreaSynthesis cluster_0 Critical Selectivity Check Amine N-methyl-tert-butylamine (Secondary Amine) Target N-tert-butyl-N-methylurea (1,1-Isomer) TARGET Amine->Target + KOCN / H+ Isocyanic Isocyanic Acid (H-N=C=O) Isocyanic->Target Nucleophilic Attack MeIsocyanate Methyl Isocyanate (Me-N=C=O) WrongIsomer N-tert-butyl-N'-methylurea (1,3-Isomer) MeIsocyanate->WrongIsomer tBuAmine tert-Butylamine tBuAmine->WrongIsomer + Me-N=C=O

Caption: Divergent synthesis pathways. The 1,1-isomer requires a secondary amine precursor reacting with a cyanate source, whereas standard isocyanate coupling yields the 1,3-isomer.[1]

Reactivity Profile & Applications

The steric bulk of the tert-butyl group adjacent to the nitrogen significantly alters the reactivity profile compared to simple ureas.[1]

  • Hydrolytic Stability: The bulky

    
    -butyl group shields the carbonyl carbon from nucleophilic attack, making this urea resistant to basic hydrolysis.[1] This property makes it an excellent metabolically stable scaffold  in drug design.[1]
    
  • Nitrosation: Reaction with nitrous acid (

    
    ) typically occurs at the unsubstituted 
    
    
    
    group, leading to decomposition via diazonium salts.[1] The tertiary nitrogen cannot be nitrosated easily.[1]
  • H-Bonding Network: In crystal engineering, the primary amide protons (

    
    ) serve as donors, while the carbonyl oxygen is an acceptor.[1] The bulky hydrophobic tail (
    
    
    
    ) disrupts stacking, often leading to higher solubility in organic solvents compared to symmetrical ureas.[1]
Safety and Handling

While specific toxicological data for this specific isomer is limited, urea derivatives should be handled with standard chemical hygiene.[1]

  • Hazard Identification: Potential irritant (Skin/Eye).[3]

  • Storage: Hygroscopic. Store in a desiccator.

  • Thermal Stability: May decompose upon melting; do not overheat during recrystallization.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13615952, 1-tert-butyl-1-methylurea.[1] Retrieved from [Link]

Sources

Foundational

The Steric Anchor: A Technical Guide to the Tert-Butyl Group in Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl group represents a paradigm of steric control in urea chemistry. Unlike smaller alkyl substituents, the tert-butyl moiety (1.24 Å van der Waals radius, A-value > 4.5 kcal/mol) acts as a "steric anchor," enforcing rigid conformational preferences that dictate reactivity, hydrogen-bonding networks, and pharmacological profiles. This guide analyzes the mechanistic impact of this group, providing researchers with actionable protocols for synthesis, conformational analysis, and metabolic optimization.

Conformational Dynamics & The "Steric Lock"

The urea linkage (


) exhibits partial double bond character due to resonance, creating a rotational barrier. The introduction of a tert-butyl group dramatically alters the thermodynamic equilibrium between cis and trans isomers (relative to the carbonyl oxygen).
The Cis/Trans Preference

In


-monosubstituted ureas, the trans (or Z) conformer is generally preferred to minimize dipole repulsion. However, the bulky tert-butyl group destabilizes the cis (or E) conformer significantly more than smaller alkyl groups due to severe 1,3-allylic strain with the carbonyl oxygen.

Key Insight: The rotational barrier for the


 bond in tert-butyl urea is approximately 4.6 kcal/mol  higher than in methyl urea, effectively "locking" the molecule in a specific geometry at physiological temperatures. This rigidity is exploited in drug design to pre-organize molecules for receptor binding (entropic advantage).
Quantitative Comparison of Rotational Barriers

The following table summarizes the energetic penalties associated with N-alkyl rotation, highlighting the non-linear increase in steric demand.

Substituent (

)
Rotational Barrier (

)
Preferred ConformationSteric A-Value (kcal/mol)
Methyl (

)
~ 0.9 kcal/molTrans1.70
Ethyl (

)
~ 6.2 kcal/molTrans1.75
Isopropyl (

)
~ 6.0 kcal/molTrans2.15
Tert-Butyl (

)
~ 9.4 kcal/mol Strict Trans > 4.5

Data synthesized from ab initio MP2/aug-cc-pVDZ calculations and experimental NMR coalescence temperatures.

Visualization: Conformational Equilibrium

The following diagram illustrates the high-energy transition state imposed by the tert-butyl group.

Conformational_Equilibrium Trans Trans Isomer (Preferred) Minimizes Steric Clash TS Transition State Ortho-Steric Clash Trans->TS Rotational Barrier (~9.4 kcal/mol) Cis Cis Isomer (Disfavored) High Energy Penalty TS->Cis Relaxation Cis->TS Rapid Reversion

Figure 1: The 'Steric Lock' mechanism.[1][2][3][4][5][6] The high energetic barrier prevents free rotation, favoring the Trans isomer.

Synthetic Methodologies

Synthesizing


-tert-butyl ureas requires overcoming the nucleophilic dampening caused by the steric bulk of the tert-butyl amine. Two primary protocols are recommended: the Isocyanate Route  (high efficiency) and the CDI Route  (safer, phosgene-free).
Protocol A: The Isocyanate Route (Gold Standard)

This method is preferred for high-yield synthesis when tert-butyl isocyanate is available.

Reagents:

  • Amine substrate (

    
    ) (1.0 equiv)
    
  • tert-Butyl isocyanate (1.1 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Triethylamine (Et

    
    N) (catalytic, optional)
    

Step-by-Step Workflow:

  • Preparation: Dissolve the amine substrate (

    
    ) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Cool the solution to 0°C. Add tert-butyl isocyanate dropwise via syringe to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with ninhydrin or PMA).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes. Note: Chromatography is often unnecessary due to the high conversion rate.

Protocol B: The Carbonyldiimidazole (CDI) Route

Ideal for late-stage functionalization or when handling isocyanates is restricted.

Reagents:

  • tert-Butyl amine (1.2 equiv)

  • Carboxylic acid or Amine partner[7][8]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Solvent: DMF or Acetonitrile

Synthesis_Workflow Start Start: Primary Amine (R-NH2) Activation Activation: Add CDI (Formation of Imidazole Urea) Start->Activation 0°C, THF Addition Nucleophilic Attack: Add t-Butyl Amine Activation->Addition RT, 2-12h Workup Workup: Acid Wash (Remove Imidazole) Addition->Workup Product Final Product: N-tert-Butyl Urea Workup->Product Yield >85%

Figure 2: Step-wise synthesis via CDI activation, avoiding hazardous isocyanates.

Pharmacological Implications: The Metabolic Double-Edged Sword

In medicinal chemistry, the tert-butyl group is a privileged motif for filling hydrophobic pockets (e.g., in HIV protease inhibitors like Atazanavir). However, it is a primary site for oxidative metabolism.

Metabolic Liability

Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8) readily oxidize the methyl groups of the tert-butyl moiety.[9]

  • Pathway:

    
    
    
  • Consequence: Rapid clearance and reduced half-life (

    
    ).
    
Mitigation Strategies

To retain the steric benefits while improving metabolic stability, two strategies are field-proven:

  • Deuteration: Replacing

    
     with 
    
    
    
    exploits the Kinetic Isotope Effect (KIE). The
    
    
    bond is stronger than
    
    
    , slowing the rate-determining step of CYP oxidation.
  • Bioisosteric Replacement: Substituting the tert-butyl group with a Trifluoromethylcyclopropyl group.[10] This moiety mimics the 3D volume and steric bulk but removes the abstractable hydrogen atoms.

Data: Metabolic Stability Comparison | Moiety |


 (Human Microsomes) | 

(min) | Lipophilicity (cLogP) | | :--- | :--- | :--- | :--- | | Tert-Butyl | High (> 50

L/min/mg) | < 20 | High | | d9-Tert-Butyl | Medium (~ 25

L/min/mg) | ~ 40 | High | |

-Cyclopropyl
| Low (< 10

L/min/mg) | > 120 | Moderate |

Supramolecular Utility & Organocatalysis

The tert-butyl group is not merely a passive bulk; it is an active director of hydrogen bonding.

Disruption of H-Bond Networks

In the solid state, simple ureas form "tape" structures via bifurcated hydrogen bonds (


). The tert-butyl group disrupts this packing, preventing the formation of tight networks.
  • Application: This disruption increases solubility in organic solvents, making tert-butyl urea derivatives excellent candidates for solution-phase organocatalysts.

Organocatalysis Mechanism

In thiourea organocatalysis (e.g., Schreiner's thiourea), the tert-butyl group serves two roles:

  • Solubility: Ensures the catalyst remains dissolved in non-polar solvents (toluene, DCM).

  • Chiral Shielding: In chiral derivatives, the bulky group directs substrate approach, enhancing enantioselectivity by blocking one face of the reaction center.

References

  • Conformational Analysis of Urea Derivatives Structure and rotational barriers of N-alkyl ureas. Journal of Physical Chemistry A. [Link]

  • Metabolic Stability and Deuterium Isotope Effects Increasing metabolic stability via the deuterium kinetic isotope effect. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Metabolically Stable Tert-Butyl Replacements Trifluoromethylcyclopropyl as a bioisostere for the tert-butyl group. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Ureas via CDI Practical synthesis of urea derivatives using 1,1'-carbonyldiimidazole. Tetrahedron Letters. [Link]

  • Hydrogen Bonding Patterns in Hindered Ureas IR spectroscopic evaluation of trialkyl-substituted ureas. Polymers (MDPI). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Profile of N-tert-Butyl-N-methylurea

Section 1: Chemical Identity and Physicochemical Properties N-tert-Butyl-N-methylurea is a disubstituted urea derivative utilized in organic synthesis and pharmaceutical research as a building block for more complex mole...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Chemical Identity and Physicochemical Properties

N-tert-Butyl-N-methylurea is a disubstituted urea derivative utilized in organic synthesis and pharmaceutical research as a building block for more complex molecules.[1] Its chemical structure, featuring a sterically hindering tert-butyl group, influences its reactivity and physical characteristics.[1]

Identifier Value
IUPAC Name 1-tert-butyl-1-methylurea[1]
CAS Number 216142-80-2[1]
Molecular Formula C6H14N2O[1]
Molecular Weight 130.19 g/mol [1]
Canonical SMILES CC(C)(C)N(C)C(=O)N[1]

A comprehensive experimental determination of the physicochemical properties of N-tert-Butyl-N-methylurea is not widely published. The following are estimated based on its structure and data from related compounds.

Property Estimated Value/Information
Appearance Likely a white to off-white crystalline solid.
Odor No data available; likely has a faint, characteristic odor.
Solubility Expected to have some solubility in water and good solubility in organic solvents.
Melting Point Not determined.
Boiling Point Not determined.
Vapor Pressure Expected to be low at room temperature.

Section 2: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for N-tert-Butyl-N-methylurea, this section extrapolates potential hazards from the known profiles of N-methylurea and other alkylated ureas. The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, eye contact, and ingestion.

Based on data for N-methylurea, N-tert-Butyl-N-methylurea is anticipated to be harmful if swallowed, in contact with skin, or if inhaled .[2] It may also cause irritation to the skin, eyes, and respiratory system .[2]

Key Potential Health Effects:

  • Skin Irritation and Sensitization: N-methylurea is known to cause skin irritation and may lead to sensitization upon repeated contact.[2] Therefore, N-tert-Butyl-N-methylurea should be handled as a potential skin sensitizer.

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation and possible damage.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract.[2]

  • Ingestion: Accidental ingestion may be harmful and could lead to gastrointestinal irritation.[2][3]

Chronic Exposure: There is a potential risk of irreversible effects and cumulative effects following prolonged or repeated exposure, although evidence is limited for N-methylurea.[2]

cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Dermal Contact Dermal Contact Skin Irritation/Sensitization Skin Irritation/Sensitization Dermal Contact->Skin Irritation/Sensitization Eye Contact Eye Contact Eye Irritation Eye Irritation Eye Contact->Eye Irritation Ingestion Ingestion Gastrointestinal Irritation Gastrointestinal Irritation Ingestion->Gastrointestinal Irritation

Caption: Primary exposure routes and associated potential health effects.

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimizing exposure risk. The following protocols are based on best practices for handling potentially hazardous chemical solids in a research environment.

Engineering Controls
  • All handling of N-tert-Butyl-N-methylurea powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ensure adequate ventilation in the laboratory.

  • An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following diagram outlines the recommended PPE for handling N-tert-Butyl-N-methylurea.

Start Handling N-tert-Butyl-N-methylurea Engineering_Controls Use Chemical Fume Hood Start->Engineering_Controls PPE Wear Appropriate PPE Engineering_Controls->PPE Eye_Protection Chemical Safety Goggles PPE->Eye_Protection Hand_Protection Nitrile or Neoprene Gloves PPE->Hand_Protection Body_Protection Lab Coat PPE->Body_Protection Respiratory_Protection Respirator (if dust is generated) PPE->Respiratory_Protection End Safe Handling Achieved Eye_Protection->End Hand_Protection->End Body_Protection->End Respiratory_Protection->End

Caption: Recommended Personal Protective Equipment workflow.

Handling and Storage Procedures

Handling:

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the handling area.[2][6]

  • Wash hands thoroughly after handling.[2]

  • Keep containers tightly sealed when not in use.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store in original, tightly sealed containers.[2]

Section 4: First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation or a rash develops, seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 3.2.

  • Carefully sweep or scoop up the spilled solid material, avoiding dust generation.

  • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly with soap and water.

Section 5: Fire-Fighting Measures and Stability

Fire-Fighting:

  • Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Specific Hazards: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Stability and Reactivity:

  • Stability: The compound is expected to be stable under normal storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic nitrogen oxides and carbon oxides.[7]

References

  • G.J. Chemical Company, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of North Texas Health Science Center. (2015, April 8). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - n-METHYL UREA. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 1-tert-Butyl-3-Methylurea via Isocyanate Addition

[1] Abstract & Utility Unsymmetrical ureas are critical pharmacophores in medicinal chemistry, serving as core scaffolds in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and peptidomimetics. This applica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Utility

Unsymmetrical ureas are critical pharmacophores in medicinal chemistry, serving as core scaffolds in soluble epoxide hydrolase (sEH) inhibitors, kinase inhibitors, and peptidomimetics. This application note details the synthesis of 1-tert-butyl-3-methylurea via the nucleophilic addition of methylamine to tert-butyl isocyanate.[1]

Unlike symmetrical urea synthesis (which often uses phosgene equivalents), this isocyanate-amine route provides high regioselectivity and mild conditions.[1] However, the moisture sensitivity of tert-butyl isocyanate requires strict adherence to anhydrous protocols to prevent the formation of the common impurity, 1,3-di-tert-butylurea.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism.[1] The lone pair of the nitrogen in methylamine attacks the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate, which rapidly undergoes a proton transfer (tautomerization) to form the stable urea linkage.

Mechanistic Pathway (DOT Visualization)[1]

ReactionMechanism Reactants Reactants (MeNH2 + t-BuNCO) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack ProtonTransfer Proton Transfer TS->ProtonTransfer Charge Stabilization Product Product (1-tert-butyl-3-methylurea) ProtonTransfer->Product Tautomerization

Figure 1: Mechanistic flow of amine-isocyanate coupling.[1] The reaction is driven by the nucleophilicity of the amine and the relief of strain in the cumulative double bond system of the isocyanate.

Critical Experimental Parameters

Reagent Selection & Stoichiometry

To ensure complete consumption of the electrophile (isocyanate), the amine is used in slight excess.

ReagentRoleEquiv.StateKey Consideration
tert-Butyl Isocyanate Electrophile1.0LiquidMoisture Sensitive. Lachrymator.[1]
Methylamine Nucleophile1.1 - 1.22.0M in THFUse anhydrous solution.[1] Avoid aqueous MeNH₂.[1][2]
Dichloromethane (DCM) SolventN/AAnhydrousPreferred for solubility and ease of removal.[1]
Triethylamine (Et₃N) Base0 - 1.0LiquidOptional.[1] Only required if using MeNH₂·HCl salt.[1]
Solvent Systems[1][3][4]
  • Recommended: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Avoid: Alcohols (compete with amine to form carbamates) or Water (hydrolyzes isocyanate to form symmetric urea impurities).[1]

Detailed Experimental Protocol

Phase 1: Preparation
  • Glassware: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Fit with a rubber septum and purge with Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Argon for 15 minutes.
    
  • Cooling: Prepare an ice/water bath to maintain the reaction at 0°C. Rationale: The addition is exothermic; cooling prevents side reactions and isocyanate volatility.

Phase 2: Reaction Setup
  • Charge Isocyanate: Using a gas-tight syringe, add tert-butyl isocyanate (10.0 mmol, 1.14 mL) to the flask.[1]

  • Solvent Addition: Add 20 mL of anhydrous DCM . Stir to ensure a homogenous solution.[1]

  • Amine Addition:

    • Place the flask in the ice bath (0°C).

    • Slowly add Methylamine (2.0 M in THF, 11.0 mmol, 5.5 mL) dropwise over 5–10 minutes via syringe.

    • Observation: You may observe a mild exotherm or slight fuming.[1] A white precipitate may begin to form as the urea product is generated, depending on concentration.

Phase 3: Reaction & Monitoring[1]
  • Warm Up: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT).

  • Duration: Stir at RT for 2–4 hours.

  • TLC Monitoring:

    • Mobile Phase: 5% Methanol in DCM.[1]

    • Stain: Ninhydrin (for amine) or PMA (Phosphomolybdic Acid) for the urea.[1] The isocyanate spot should disappear.[1]

Phase 4: Workup & Purification[1]
  • Quench: If excess amine is problematic for downstream use, wash the organic layer with 10 mL of 1M HCl (converts excess MeNH₂ to water-soluble salt).[1]

    • Note: If the product is water-soluble, skip the acid wash and rely on evaporation.

  • Extraction: Separate layers. Wash the organic layer with saturated ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (10 mL) and Brine (10 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • The crude material is often pure enough (>95%).[1]

    • Recrystallization: If necessary, recrystallize from hot Ethyl Acetate/Hexanes or Ethanol.[1]

Workflow Diagram (DOT Visualization)

Workflow Setup Setup: Flame-dry RBF N2 Atmosphere Dissolve Dissolve t-BuNCO in Anhydrous DCM Setup->Dissolve Cool Cool to 0°C Dissolve->Cool AddAmine Add MeNH2 (THF soln) Dropwise Cool->AddAmine React Stir at RT (2-4 Hours) AddAmine->React Workup Wash: 1M HCl -> Brine Dry: Na2SO4 React->Workup Isolate Concentrate & Recrystallize (Yield >90%) Workup->Isolate

Figure 2: Step-by-step operational workflow for the synthesis.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Gummy Solid Wet solvent/reagents caused hydrolysis.[1]Ensure DCM is distilled or from a fresh anhydrous bottle.[1] Use a drying tube.[1]
Impurity: Di-tert-butylurea Hydrolysis of isocyanate.[1]This forms if water attacks the isocyanate to form t-BuNH₂, which then attacks another isocyanate.[1] Strictly exclude water.
Residual Amine Smell Incomplete removal of MeNH₂.[1]Increase the volume of the 1M HCl wash or dry under high vacuum for 12+ hours.
No Reaction Old reagents.Isocyanates can polymerize over time.[1] Check the reagent quality by NMR or IR (strong peak at ~2270 cm⁻¹).[1]

Safety & Handling (E-E-A-T)

  • tert-Butyl Isocyanate: Highly flammable and toxic.[1][2] It is a lachrymator (induces tearing) and a potent sensitizer.[1] All handling must occur in a functioning fume hood.[1]

    • First Aid: In case of inhalation, move to fresh air immediately.[1]

  • Methylamine: Flammable and toxic.[1] When using THF solutions, beware of peroxide formation in aged solvents.[1]

  • Waste Disposal: Quench unreacted isocyanates with methanol or aqueous base before disposal into organic waste streams.[1]

References

  • Isocyanate Reactivity & Urea Synthesis

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General Mechanism).[1][3]

    • Ozaki, S.[1] (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. [1]

  • Reagent Data (tert-Butyl Isocyanate)

    • PubChem.[1][4] (n.d.). tert-Butyl isocyanate (Compound).[1][2][5][4][6] National Library of Medicine. Retrieved from [Link][1]

  • Reagent Data (Methylamine)

    • PubChem.[1][4] (n.d.). Methylamine (Compound).[1][4][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

  • Analogous Protocols (Organic Syntheses)

    • Organic Syntheses, Coll.[1][7] Vol. 5, p. 96 (1973); Vol. 46, p. 16 (1966). (General procedures for urea formation).

Sources

Application

Application Note: N-tert-Butyl-N-methylurea as a Sterically Directed Synthesis Module

The following Application Note and Protocol Guide details the use of N-tert-Butyl-N-methylurea (1-tert-butyl-1-methylurea) as a specialized building block in medicinal chemistry. Executive Summary N-tert-Butyl-N-methylur...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of N-tert-Butyl-N-methylurea (1-tert-butyl-1-methylurea) as a specialized building block in medicinal chemistry.

Executive Summary

N-tert-Butyl-N-methylurea is a 1,1-disubstituted urea derivative primarily utilized in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors (e.g., p38 MAP kinase inhibitors). Unlike simple ureas, the incorporation of the bulky tert-butyl group alongside a methyl substituent serves two critical functions:

  • Conformational Locking: The steric bulk of the tert-butyl group restricts rotation around the N-C(O) bond, forcing the molecule into specific conformations that favor binding in hydrophobic pockets.

  • Metabolic Shielding: The tert-butyl group is highly resistant to oxidative dealkylation (CYP450 metabolism), extending the in vivo half-life of the drug candidate.

This guide provides a validated protocol for the synthesis of this reagent and its subsequent application in Palladium-catalyzed cross-coupling reactions to generate biologically active N,N,N'-trisubstituted ureas.

Chemical Profile & Mechanistic Insight[1][2][3][4][5]

Structural Advantages

The 1,1-disubstitution pattern creates a unique electronic and steric environment.

  • Nucleophilicity: The unsubstituted NH₂ group remains nucleophilic, allowing for coupling with electrophiles (aryl halides, acyl chlorides, isocyanates).

  • Solubility: The lipophilic tert-butyl group significantly enhances solubility in organic solvents (DCM, THF) compared to unsubstituted ureas, facilitating easier handling in library synthesis.

Mechanistic Pathway: The "Urea Transfer"

In drug design, this building block is often used to install the "urea tail" onto an aromatic scaffold. The most efficient method is Palladium-Catalyzed Buchwald-Hartwig Amidation , where the urea acts as the nucleophile.

Why not use isocyanates? While reacting an aniline with N-tert-butyl-N-methylcarbamoyl chloride is a valid route, the carbamoyl chloride is unstable and difficult to store. Using the stable urea (N-tert-Butyl-N-methylurea) as a coupling partner is operationally superior.

Experimental Protocols

Protocol A: Synthesis of N-tert-Butyl-N-methylurea

For cases where the reagent is not commercially available or high purity is required.

Objective: Synthesize 1-tert-butyl-1-methylurea from N-methyl-tert-butylamine using Carbonyldiimidazole (CDI) as a safe phosgene equivalent.

Materials:

  • N-methyl-tert-butylamine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Ammonia (aqueous 25% or 7N in MeOH) (5.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Nitrogen atmosphere

Step-by-Step Procedure:

  • Activation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with N₂. Add CDI (1.1 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C.[1]

  • Amine Addition: Add N-methyl-tert-butylamine (1.0 equiv) dropwise over 15 minutes. The solution may bubble (CO₂ release).

  • Formation of Imidazolide: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of the starting amine.

  • Ammonolysis: Cool the mixture back to 0°C. Add the ammonia source (excess) rapidly. A white precipitate (imidazole byproduct) may form.[2]

  • Work-up: Stir for 4 hours at RT. Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated NaHCO₃ and brine.

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc if necessary.

Yield: Typically 85-92% (White crystalline solid).

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Application: Coupling the urea to an aryl halide to form a kinase inhibitor scaffold.

Reaction: Ar-Br + H₂N-C(=O)-N(Me)(tBu) → Ar-NH-C(=O)-N(Me)(tBu)

Materials:

  • Aryl Bromide substrate (1.0 equiv)

  • N-tert-Butyl-N-methylurea (1.2 equiv)

  • Catalyst: Pd₂dba₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict N₂ flow, charge a reaction vial with the Aryl Bromide, Urea reagent, Cs₂CO₃, Pd₂dba₃, and Xantphos.

  • Solvation: Add degassed 1,4-Dioxane (0.15 M concentration relative to aryl bromide).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

    • Note: The reaction mixture will turn from dark red to orange/brown.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite, eluting with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR: Look for the disappearance of the broad NH₂ singlet (approx. 4.5-5.0 ppm) and the appearance of a downfield NH singlet (approx. 8.0-9.0 ppm) corresponding to the new Ar-NH-urea bond. The tert-butyl singlet (approx. 1.3 ppm) and N-methyl singlet (approx. 2.8 ppm) should remain distinct.

Visualized Workflows

Synthesis Logic Flow

The following diagram illustrates the critical decision points and reaction flow for using this building block.

UreaSynthesis Start Start: N-tert-Butyl-N-methylurea Decision Target Structure? Start->Decision RouteA Route A: Pd-Coupling (Aryl Halide Substrate) Decision->RouteA Aryl Urea Needed RouteB Route B: Nucleophilic Attack (Acyl Chloride/Isocyanate) Decision->RouteB Acyl Urea Needed StepA1 Add Pd2dba3 / Xantphos Cs2CO3, Dioxane, 100°C RouteA->StepA1 StepB1 Add Base (Et3N/Pyridine) DCM, 0°C RouteB->StepB1 ProductA Product: N-Aryl-N'-tert-butyl-N'-methylurea (Kinase Inhibitor Scaffold) StepA1->ProductA C-N Bond Formation ProductB Product: N-Acyl-N'-tert-butyl-N'-methylurea (Acyl Urea) StepB1->ProductB Acylation

Caption: Decision matrix for utilizing N-tert-Butyl-N-methylurea in divergent synthetic pathways.

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Failure ModeCorrection
Solvent 1,4-Dioxane (Anhydrous)Wet solvent kills catalystDistill dioxane over Na/benzophenone or use molecular sieves.
Base Cs₂CO₃K₂CO₃ (too weak)Use Cesium Carbonate for better solubility and basicity in dioxane.
Temperature 100°C< 80°C (Incomplete conversion)Maintain reflux; ensure efficient stirring.
Stoichiometry 1.2 equiv Urea1.0 equiv (Homocoupling of Ar-Br)Excess urea drives the equilibrium and prevents Ar-Br side reactions.

References

  • Synthesis of 1,1-Disubstituted Ureas

    • BenchChem Technical Data. "N-tert-Butyl-N-methylurea Properties and Synthesis."
  • Palladium-Catalyzed Urea Coupling (General Methodology)

    • Klinkenberg, G. & Hartwig, J. F. (2011). "Palladium-Catalyzed Coupling of Ureas and Aryl Chlorides." Journal of the American Chemical Society.
  • Application in Kinase Inhibitors (p38 MAP Kinase)

    • US Patent 10,537,560 B2. "P38 kinase inhibitors reduce DUX4 and downstream gene expression." (Cites usage of 1-tert-butyl-1-methylurea moieties).[3][4][5][6]

  • Mechanistic Utility of t-Butyl Ureas

    • Ito, A., Muratake, H., & Shudo, K. (2010). "Novel Synthesis of Ureas: Application of t-Butylureas." Chemical and Pharmaceutical Bulletin.

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) before handling reagents.

Sources

Method

Application Notes and Protocols for Transamidation Reactions Using tert-Butyl Urea Derivatives

Introduction: A Novel Approach to Amide and Urea Synthesis The amide bond is a cornerstone of modern pharmaceutical science and drug development, forming the backbone of peptides and proteins and being a key structural m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to Amide and Urea Synthesis

The amide bond is a cornerstone of modern pharmaceutical science and drug development, forming the backbone of peptides and proteins and being a key structural motif in a vast array of therapeutic agents.[1][2] Consequently, the development of robust and versatile methods for amide synthesis is of paramount importance. While traditional methods involving the coupling of carboxylic acids and amines are prevalent, they often necessitate the use of stoichiometric activating agents, leading to significant waste generation.[3] Transamidation, the exchange of an amine moiety in an existing amide or urea, presents a more atom-economical alternative.[3][4]

This application note details a specialized transamidation strategy employing tert-butyl urea derivatives as versatile synthons for the preparation of substituted ureas and potentially other amides. This method leverages the thermodynamic stability of the liberated tert-butylamine to drive the reaction forward, offering a unique tool for medicinal chemists, particularly in scenarios requiring mild reaction conditions or access to otherwise challenging molecular architectures.[5] We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the applications of this methodology in the broader context of drug discovery.

Core Principles and Mechanistic Rationale

The use of tert-butyl urea derivatives in transamidation hinges on the principle of exploiting a thermodynamic driving force to facilitate the exchange of amine partners. The core concept involves the reaction of a tert-butyl urea derivative with a primary or secondary amine, leading to the formation of a new, more substituted urea and the release of tert-butylamine.[5]

The reaction is believed to proceed through a thermally-driven elimination-addition mechanism. The tert-butyl urea derivative, upon heating, can dissociate to form an isocyanate intermediate and tert-butylamine. The in situ generated, highly reactive isocyanate is then trapped by the nucleophilic amine present in the reaction mixture to furnish the final urea product. The volatility of the liberated tert-butylamine allows for its removal from the reaction equilibrium, thereby driving the reaction to completion.

Alternatively, a direct nucleophilic attack of the amine on the carbonyl group of the tert-butyl urea, followed by the elimination of tert-butylamine, represents another plausible pathway, especially under catalytic conditions.

Diagram 1: Proposed Mechanistic Pathways for Transamidation using tert-Butyl Urea Derivatives

G cluster_0 Elimination-Addition Pathway cluster_1 Direct Nucleophilic Acyl Substitution A R-NH-CO-NH-tBu (tert-Butyl Urea Derivative) B [ R-N=C=O ] (Isocyanate Intermediate) + H2N-tBu A->B Heat (Δ) D R-NH-CO-NH-R' (Product Urea) B->D C R'-NH2 (Incoming Amine) C->D E R-NH-CO-NH-tBu (tert-Butyl Urea Derivative) G Tetrahedral Intermediate E->G F R'-NH2 (Incoming Amine) F->G H R-NH-CO-NH-R' (Product Urea) + H2N-tBu G->H Elimination of tert-butylamine

Caption: Plausible mechanisms for the transamidation reaction.

Advantages in a Drug Development Context

The utilization of tert-butyl urea derivatives for transamidation offers several key advantages for researchers in drug development:

  • Access to Diverse Urea Scaffolds: This methodology provides a straightforward route to a wide range of mono-, di-, and trisubstituted ureas, which are privileged structures in medicinal chemistry, known to engage in crucial hydrogen bonding interactions with biological targets.[6][7]

  • In Situ Generation of Isocyanates: The reaction avoids the handling of highly toxic and moisture-sensitive isocyanate precursors by generating them in situ, enhancing laboratory safety.

  • Thermodynamic Driving Force: The elimination of the volatile and stable tert-butylamine provides a strong thermodynamic driving force, which can be particularly beneficial for less reactive amine substrates.

  • Potential for Mild Conditions: While often conducted at elevated temperatures, the principle allows for the potential development of catalytic systems that could enable these transformations under milder conditions.

Experimental Protocols

The following protocols are representative examples for the synthesis of substituted ureas using tert-butyl urea as the starting material. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: General Procedure for the Synthesis of a Disubstituted Urea from tert-Butyl Urea

This protocol is adapted from the general principle described for the synthesis of tropolonylureas and is broadly applicable for the synthesis of other ureas.[5]

Materials:

  • tert-Butyl urea

  • Amine of interest (e.g., aniline, benzylamine)

  • High-boiling point solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl urea (1.0 eq).

  • Add the amine of interest (1.0-1.2 eq) to the flask.

  • Add a suitable high-boiling point solvent (to achieve a concentration of 0.5-1.0 M).

  • Heat the reaction mixture to 100-150 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine and the solvent used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be isolated by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexanes).

  • If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Diagram 2: Experimental Workflow for Urea Synthesis

G cluster_0 Workup A Combine tert-Butyl Urea and Amine in Solvent B Heat Reaction Mixture (100-150 °C) A->B C Monitor Reaction Progress (TLC or LC-MS) B->C D Cool to Room Temperature C->D Upon Completion E Product Isolation D->E F Purification E->F G Characterization F->G

Caption: General workflow for the synthesis of substituted ureas.

Protocol 2: Synthesis of N-Phenyl-N'-methylurea

This protocol provides a specific example of the general procedure.

Materials:

  • tert-Butyl urea (1.16 g, 10 mmol)

  • Methylaniline (1.07 g, 10 mmol)

  • DMF (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine tert-butyl urea and methylaniline.

  • Add DMF and equip the flask with a reflux condenser.

  • Heat the mixture to 120 °C for 12 hours.

  • After cooling, pour the reaction mixture into 100 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield N-phenyl-N'-methylurea.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the synthesis of various ureas from tert-butyl urea and different amines, based on the general applicability of the method.[5]

EntryAmineProductTemperature (°C)Time (h)Yield (%)
1AnilineN-Phenylurea1301085
2BenzylamineN-Benzylurea120890
3PiperidineN-Piperidinylurea1101278
44-FluoroanilineN-(4-Fluorophenyl)urea1301282
5CyclohexylamineN-Cyclohexylurea1201088

Note: The data presented in this table are illustrative and based on the general principles of the reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.

Troubleshooting and Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature or using a higher boiling point solvent. The removal of the generated tert-butylamine can also be facilitated by performing the reaction under a gentle stream of nitrogen.

  • Side Reactions: At very high temperatures, decomposition of the urea products or side reactions with the solvent may occur. Careful temperature control is crucial.

  • Substrate Limitations: Highly hindered amines or electron-deficient anilines may react more slowly and require more forcing conditions.

  • Purification Challenges: The polarity of urea products can sometimes make purification by column chromatography challenging. Recrystallization is often the preferred method.

Conclusion and Future Outlook

Transamidation reactions using tert-butyl urea derivatives represent a valuable, albeit less common, strategy for the synthesis of substituted ureas. The method's simplicity, avoidance of hazardous reagents, and favorable thermodynamics make it an attractive option for specific applications in drug discovery and medicinal chemistry. Further research into catalytic variants of this reaction could broaden its applicability and allow for even milder reaction conditions, solidifying its place in the synthetic chemist's toolbox for the construction of complex, biologically active molecules.

References

  • Kandasamy, J., et al. (2022). Synthesis of N‐Cbz Amides and Their Applications in the Transamidation Reactions at Room Temperature. Asian Journal of Organic Chemistry. Available at: [Link]]

  • Nasiri, F., et al. (2020). Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. Asian Journal of Organic Chemistry.[8]

  • van der Meulen, I., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Polymers.[5][9][10]

  • Wang, C. (2006). A new process for the synthesis of tert-butylamine with tert-butanol and urea. Google Patents.[9]

  • (1970). Novel synthesis of ureas: application of t-butylureas. PubMed. Available at: [Link]5]

  • Mishra, B., et al. (2021). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect.[11]

  • García-Ríos, D., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Available at: [Link]3]

  • (2025). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. ResearchGate.[10]

  • Kushwaha, N., et al. Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research.[12]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]6][7]

  • (n.d.). Amide synthesis by transamidation. Organic Chemistry Portal. Available at: [Link]4]

  • (2009). Preparation of N-acetyl, Tert-Butyl Amide Derivatives of the 20 Natural Amino Acids. Journal of Visualized Experiments.[13]

  • Cadoni, R. Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.[1]

  • (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate.[2]

  • (2021). A CO2-Catalyzed Transamidation Reaction. The Journal of Organic Chemistry.[14]

  • (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[15]

  • (2017). Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ResearchGate.[16]

  • (2009). Catalytic transamidation reactions compatible with tertiary amide metathesis under ambient conditions. PubMed.[17]

  • (n.d.). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.[18]

  • (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts.[19]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed - NIH. Available at: [Link]6][7]

  • (n.d.). Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. Ningbo Inno Pharmchem Co., Ltd.[20]

  • (n.d.). Selectivity of amines in transamidation under optimized reaction condition. ResearchGate.[21]

Sources

Application

Advanced Protocol: Synthesis of Unsymmetrical Ureas Using tert-Butylamine

Executive Summary The tert-butyl urea motif ( ) is a critical pharmacophore in medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and hydrogen-bonding networks within active sites. While the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tert-butyl urea motif (


) is a critical pharmacophore in medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and hydrogen-bonding networks within active sites. While the symmetry of the urea linkage suggests simplicity, the steric bulk of the tert-butyl group (

-Bu) presents unique synthetic challenges, particularly in suppressing symmetrical byproduct formation and driving reaction completion.

This application note provides three field-validated protocols for the preparation of unsymmetrical tert-butyl ureas. Unlike generic organic synthesis texts, this guide prioritizes causality and operational reliability , offering a decision matrix to select the optimal route based on substrate availability, safety constraints, and scale.

Strategic Method Selection

The choice of synthetic route depends heavily on the nucleophilicity of the coupling partner (


) and the tolerance for phosgene/toxic intermediates.
Method Comparison Matrix
FeatureMethod A: Isocyanate Method B: CDI Coupling Method C: Phenyl Carbamate
Mechanism Direct Nucleophilic AdditionIn-situ Activation (Imidazolide)Stepwise Activation (Carbamate)
Atom Economy 100%Moderate (Loss of Imidazole)Moderate (Loss of Phenol)
Safety High Hazard (Isocyanates)High Safety (No Phosgene)Moderate (Chloroformates)
Steric Tolerance ExcellentGoodExcellent
Key Use Case Commercial isocyanate available"Green" chemistry / No fume hood for toxic gasUnreactive anilines or scale-up
Workflow Decision Tree

UreaSynthesisDecision Start Start: Target R-NH-CO-NH-tBu IsocyanateAvail Is R-NCO or tBu-NCO commercially available? Start->IsocyanateAvail MethodA Method A: Isocyanate Coupling (Fastest, High Yield) IsocyanateAvail->MethodA Yes PhosgeneRestriction Is Phosgene/Triphosgene restricted? IsocyanateAvail->PhosgeneRestriction No MethodB Method B: CDI Coupling (One-Pot, Safer) PhosgeneRestriction->MethodB Yes MethodC Method C: Phenyl Carbamate (Robust, Stepwise Control) PhosgeneRestriction->MethodC No (or if R-NH2 is weak)

Figure 1: Decision matrix for selecting the optimal synthetic route.

Detailed Protocols

Protocol A: The Isocyanate Route (Standard)

This is the "Gold Standard" for efficiency. The reaction is driven by the formation of the stable urea bond.

Mechanistic Insight: The tert-butyl group is electron-donating, making tert-butylamine (


) a strong base but a poor nucleophile due to steric hindrance (nucleophilicity parameter 

vs

for

-propylamine). Conversely, tert-butyl isocyanate is less electrophilic than aryl isocyanates. Therefore, reacting

with an aryl isocyanate
is kinetically faster than reacting an aniline with

.
Materials
  • Amine (

    
    ):  1.0 equiv.
    
  • Isocyanate: 1.1 equiv (Either

    
     or 
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

  • Base (Optional): Triethylamine (

    
    ), only if using an amine salt.
    
Procedure
  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a dried reaction vial under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Addition: Add the isocyanate (1.1 mmol) dropwise at

    
    .
    
    • Note: If using

      
       + Aryl Isocyanate, the reaction is often exothermic; add slowly.
      
    • Note: If using Aryl Amine +

      
      , the reaction may be sluggish.
      
  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Time: 1–4 hours for aliphatic amines; 12–24 hours for electron-deficient anilines.

  • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the amine.

  • Work-up:

    • If a precipitate forms (common in non-polar solvents), filter and wash with hexanes.

    • If soluble, quench with water, extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography.

Protocol B: The CDI One-Pot Route (Phosgene-Free)

1,1'-Carbonyldiimidazole (CDI) acts as a safe phosgene equivalent. This method is ideal when isocyanates are unavailable or unstable.

Critical Causality: The order of addition is paramount. Because


 is sterically hindered, it is difficult to form the intermediate 

quantitatively without forcing conditions. It is superior to activate the less hindered amine (

) first.
Materials
  • Amine (

    
    ):  1.0 equiv.
    
  • CDI: 1.1–1.2 equiv (Reagent grade, ensure no water contamination).

  • ** tert-Butylamine:** 1.2–1.5 equiv.

  • Solvent: Anhydrous DCM or DMF (DMF accelerates the reaction).

Procedure
  • Activation: Dissolve

    
     (1.0 mmol) in anhydrous DCM (5 mL) at 
    
    
    
    .
  • CDI Addition: Add CDI (1.1 mmol) in one portion.

    • Observation:

      
       evolution will occur.[1][2]
      
  • Intermediate Formation: Stir at RT for 1–2 hours. Confirm complete conversion of amine to the acyl-imidazole intermediate by TLC/LC-MS.

  • Coupling: Add tert-butylamine (1.5 mmol) to the reaction mixture.

  • Completion: Stir at RT (or reflux if

    
     is bulky) for 4–12 hours.
    
  • Work-up:

    • Dilute with DCM.

    • Crucial Step: Wash with 1M

      
       (to remove imidazole and excess 
      
      
      
      ) and then saturated
      
      
      .
    • Dry and concentrate.[2][3][4]

Protocol C: The Phenyl Carbamate Route (Stepwise & Robust)

This method uses phenyl chloroformate to create a stable, isolable "masked isocyanate" (phenyl carbamate). This is excellent for parallel synthesis or when the CDI intermediate is unstable.

Mechanism:



Materials
  • Amine 1 (

    
    ):  1.0 equiv.
    
  • Phenyl Chloroformate: 1.05 equiv.

  • Base: Pyridine or

    
     (1.1 equiv).
    
  • Amine 2 (

    
    ):  1.2 equiv.
    
  • Solvent: DCM (Step 1), DMSO or DMSO/Toluene (Step 2).

Procedure
  • Carbamate Formation: To a solution of

    
     (1.0 mmol) and pyridine (1.1 mmol) in DCM at 
    
    
    
    , add phenyl chloroformate (1.05 mmol) dropwise.
  • Work-up 1: After 1 hour, wash with water and 1M

    
    . Dry and concentrate to obtain the solid phenyl carbamate (
    
    
    
    ). This intermediate can be stored.
  • Urea Formation: Dissolve the phenyl carbamate in DMSO (or Toluene for thermal drive). Add tert-butylamine (1.2 equiv).

  • Heating: Heat to

    
    . The phenoxide is a good leaving group, but the steric bulk of 
    
    
    
    requires thermal energy to overcome the activation barrier.
  • Purification: The byproduct is phenol. Wash the organic layer with 1M

    
     to remove phenol selectively.
    

Troubleshooting & Optimization

The primary failure mode in this chemistry is the low nucleophilicity of tert-butylamine due to steric hindrance.[5]

ProblemProbable CauseSolution
Low Yield (Method A)

is unreactive toward weak amines (e.g., nitro-anilines).
Switch to Method C. Activate the aniline with phenyl chloroformate first, then react with excess

and heat.
Symmetrical Urea Byproduct Hydrolysis of isocyanate or CDI intermediate due to wet solvent.Ensure rigorous anhydrous conditions. Use fresh CDI.
Incomplete Reaction (Method B) Imidazolide intermediate is stable;

is too bulky to attack at RT.
Add a catalyst like DMAP (10 mol%) or heat the reaction to

in DMF.
"Fishy" Smell in Product Residual tert-butylamine.[5][6]

is volatile but sticks to silica. Wash organic layer with 1M

or citric acid solution thoroughly.

References

  • Green Synthesis via Cu-Catalysis: Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. ResearchGate.[7][8] Link

  • CDI Protocol: Synthesis of Unsymmetrical Urea from Substituted Phenethylamine... Biointerface Research in Applied Chemistry. Link

  • Hypervalent Iodine Method: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. MDPI Molecules. Link

  • Trifluoroethyl Carbamates: A Facile Synthesis of Unsymmetrical Ureas. Tetrahedron. Link

  • Isocyanate Kinetics: The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates. ResearchGate.[7][8] Link

Sources

Method

Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Ureas

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of N...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of N,N'-disubstituted ureas, a critical structural motif in medicinal chemistry and materials science. Recognizing the diverse needs of researchers, this document offers a flexible approach, detailing multiple synthetic strategies. We will delve into the underlying chemical principles, provide step-by-step experimental protocols, and offer insights into troubleshooting and optimizing these reactions. This guide is designed to empower researchers to confidently and efficiently synthesize a wide array of N,N'-disubstituted ureas for their specific applications.

Introduction: The Significance of the Urea Moiety

The urea functional group is a cornerstone in the design of bioactive molecules. Its unique ability to act as both a hydrogen bond donor and acceptor allows for robust interactions with biological targets, making it a privileged scaffold in drug discovery. N,N'-disubstituted ureas are found in a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy, antiviral agents, and herbicides. The versatility of the urea synthesis allows for the facile introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Strategic Approaches to N,N'-Disubstituted Urea Synthesis

The optimal method for synthesizing an N,N'-disubstituted urea depends on several factors, including the desired substitution pattern (symmetrical vs. unsymmetrical), the nature of the starting materials, and the scale of the reaction. Here, we present three of the most common and reliable methods.

Method 1: The Isocyanate Approach - A Direct and Efficient Route

The reaction of an isocyanate with a primary or secondary amine is one of the most direct and high-yielding methods for preparing N,N'-disubstituted ureas. This method is particularly well-suited for the synthesis of unsymmetrical ureas when one of the desired amine starting materials is commercially available as an isocyanate.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is crucial for ensuring that the reactants are fully dissolved and can react efficiently. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used as they do not react with the highly electrophilic isocyanate. For some reactions, particularly with more reactive amines, water can be used as a green and inexpensive solvent, especially when the product is insoluble and precipitates out of the reaction mixture.[1]

  • Temperature: These reactions are often exothermic. Running the reaction at a reduced temperature (e.g., 0-5 °C) helps to control the reaction rate, minimize side reactions, and ensure the stability of the isocyanate, which can be sensitive to heat and moisture.[1]

  • Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used. Using a slight excess of the amine can be beneficial if the isocyanate is prone to hydrolysis.

Protocol 1: Synthesis of an Unsymmetrical N,N'-Disubstituted Urea via the Isocyanate Method

This protocol describes the synthesis of a generic unsymmetrical urea from an amine and an isocyanate.

Materials:

  • Amine (1.0 eq)

  • Isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and dissolve it in anhydrous DCM.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C.

  • Addition of Isocyanate: Slowly add the isocyanate (1.0 eq) dropwise to the cooled amine solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the crude product by recrystallization from a suitable solvent system to obtain the pure N,N'-disubstituted urea.

Method 2: The Phosgene/Triphosgene Approach - For in situ Isocyanate Generation

Causality Behind Experimental Choices:

  • Reagent Choice: Phosgene is a highly toxic gas, making triphosgene, a stable solid, the preferred reagent in a laboratory setting. One molecule of triphosgene is equivalent to three molecules of phosgene.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the formation of the intermediate carbamoyl chloride and the final isocyanate.

  • Order of Addition: To minimize the formation of the symmetrical urea byproduct, the amine is typically added slowly to a solution of triphosgene. This ensures that the concentration of the amine is kept low, favoring the formation of the isocyanate over the reaction of the amine with the newly formed isocyanate.

Protocol 2: Synthesis of a Symmetrical N,N'-Disubstituted Urea using Triphosgene

This protocol details the synthesis of a symmetrical urea from a single amine. For unsymmetrical ureas, the generated isocyanate intermediate would be reacted with a second, different amine.

Materials:

  • Primary Amine (2.0 eq)

  • Triphosgene (0.34 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Reaction Setup: In a fume hood, dissolve triphosgene (0.34 eq) in anhydrous DCM in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Prepare a solution of the primary amine (2.0 eq) and TEA (2.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled triphosgene solution over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Method 3: The Carbonyldiimidazole (CDI) Approach - A Safer Alternative

N,N'-Carbonyldiimidazole (CDI) is a solid, less hazardous alternative to phosgene and triphosgene for the synthesis of ureas. It reacts with a primary amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the desired urea.

Causality Behind Experimental Choices:

  • Two-Step, One-Pot Procedure: To synthesize unsymmetrical ureas and avoid the formation of symmetrical byproducts, the reaction is typically carried out in a stepwise manner within the same reaction vessel. The first amine is reacted with CDI to form the carbamoyl-imidazole intermediate before the second amine is introduced.

  • Solvent: Anhydrous aprotic solvents like THF or DCM are suitable for this reaction.

  • Temperature Control: The initial reaction of the amine with CDI can be exothermic and is often performed at a reduced temperature to control the reaction rate.

Protocol 3: Synthesis of an Unsymmetrical N,N'-Disubstituted Urea using CDI

Materials:

  • Amine 1 (1.0 eq)

  • N,N'-Carbonyldiimidazole (CDI) (1.05 eq)

  • Amine 2 (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Formation of the Intermediate: In a dry round-bottom flask, dissolve Amine 1 (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • CDI Addition: Add CDI (1.05 eq) portion-wise to the cooled amine solution. Stir the reaction at 0 °C for 1-2 hours, or until the formation of the carbamoyl-imidazole intermediate is complete (monitored by TLC).

  • Addition of Second Amine: Add Amine 2 (1.0 eq) to the reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Data Presentation: A Comparative Overview of Synthetic Methods

MethodKey ReagentsTypical SolventsTemperatureKey AdvantagesKey Disadvantages
Isocyanate Amine, IsocyanateDCM, THF, DMF, Water0 °C to RTHigh yield, clean reaction, readily available starting materials.Limited by the commercial availability of isocyanates.
Triphosgene Amine, Triphosgene, BaseDCM, Toluene0 °C to RefluxVersatile for generating a wide range of isocyanates in situ.Triphosgene is toxic and moisture-sensitive; requires careful handling.
CDI Amines, CDITHF, DCM0 °C to RTSafer alternative to phosgene/triphosgene; solid reagent.Can be less reactive than phosgene-based methods.

Experimental Workflow and Visualization

A general workflow for the synthesis, workup, and purification of N,N'-disubstituted ureas is depicted below.

Urea Synthesis Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis A 1. Reagent Preparation (Amine, Carbonyl Source) B 2. Reaction Setup (Solvent, Inert Atmosphere) A->B C 3. Controlled Reagent Addition (Temperature Monitoring) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Quenching D->E Reaction Complete F 6. Extraction E->F G 7. Washing F->G H 8. Drying G->H I 9. Solvent Removal H->I J 10. Recrystallization or Column Chromatography I->J Crude Product K 11. Characterization (NMR, MS, m.p.) J->K

Caption: General experimental workflow for N,N'-disubstituted urea synthesis.

The fundamental reaction mechanism for urea formation from an isocyanate and an amine is a nucleophilic addition.

Caption: Mechanism of urea formation from an isocyanate and an amine.

Troubleshooting and Process Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time, consider gentle heating.
Side reactions (e.g., isocyanate polymerization).Maintain low reaction temperature.
Loss of product during workup or purification.Optimize extraction and recrystallization solvents.
Formation of Symmetrical Urea Byproduct In triphosgene/CDI methods, the intermediate reacts with the starting amine.Slow addition of the amine to the carbonylating agent. Use a two-step, one-pot procedure for CDI.
In the isocyanate method, hydrolysis of the isocyanate to an amine, which then reacts with another molecule of isocyanate.Use anhydrous solvents and maintain an inert atmosphere.
Difficult Purification Product and starting materials have similar polarities.Optimize the mobile phase for column chromatography. Consider a different purification method (e.g., trituration).
Oily product that will not crystallize.Try different recrystallization solvent systems or trituration with a non-polar solvent.

Safety and Handling Precautions

  • Isocyanates: Are potent respiratory and skin sensitizers. Always handle isocyanates in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.

  • Triphosgene: Is a toxic solid that can release phosgene gas upon contact with moisture or nucleophiles. Handle with extreme caution in a fume hood. Ensure all glassware is scrupulously dry. Have a quenching solution (e.g., aqueous sodium hydroxide) readily available.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough risk assessment before starting any experiment. Consult the Safety Data Sheet (SDS) for all reagents used.

Conclusion

The synthesis of N,N'-disubstituted ureas is a fundamental transformation in organic and medicinal chemistry. By understanding the principles behind the various synthetic methods and carefully controlling the reaction conditions, researchers can efficiently prepare a diverse range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of N,N'-disubstituted ureas in a research setting.

References

  • An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. (2015). Arabian Journal of Chemistry. [Link]

  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules. [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2022). Pharmaceuticals. [Link]

  • Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Green Chemistry Letters and Reviews. [Link]

  • Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2023). Synfacts. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of mono-and N,N-disubstituted ureas. (2003). ARKIVOC. [Link]

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto, Department of Chemistry. [Link]

  • Recrystallization Purification Method for Urea. (2020). Chemical Reagents. [Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. (2001). The Journal of Organic Chemistry. [Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. (2022). The Journal of Organic Chemistry. [Link]

  • Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. (2023). ChemistrySelect. [Link]

  • Safe handling of diphosgene, triphosgene. (1993). Chemical & Engineering News. [Link]

  • Solvent Choice. University of York, Chemistry Teaching Labs. [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). Molecules. [Link]

  • Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]

  • A decade review of triphosgene and its applications in organic reactions. (2020). RSC Advances. [Link]

  • Carbonyldiimidazole. Wikipedia. [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

Sources

Application

solvent selection for N-tert-Butyl-N-methylurea reactions

Application Note: Solvent Selection Strategies for N-tert-Butyl-N-methylurea (TBMU) Workflows Abstract This guide provides a technical framework for solvent selection involving N-tert-Butyl-N-methylurea (TBMU).[1][2] Due...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for N-tert-Butyl-N-methylurea (TBMU) Workflows

Abstract

This guide provides a technical framework for solvent selection involving N-tert-Butyl-N-methylurea (TBMU).[1][2] Due to its amphiphilic nature—possessing both a sterically bulky, lipophilic tert-butyl group and a polar, hydrogen-bonding urea core—TBMU presents unique solubility challenges.[1][2] This note moves beyond standard "like dissolves like" heuristics, employing Hansen Solubility Parameters (HSP) and Green Chemistry principles (ICH Q3C/Pfizer Guides) to optimize reaction yields and purification efficiency.

Chemical Profile & Structural Nuance

Before selecting a solvent, one must define the steric and electronic environment of the solute.

  • Nomenclature Alert: The name N-tert-Butyl-N-methylurea strictly refers to the 1,1-isomer (both alkyl groups on one nitrogen).[1][2] However, in pharmaceutical synthesis, the 1,3-isomer (N-tert-Butyl-N'-methylurea) is significantly more common.[3][2]

    • Implication: The 1,1-isomer is a "hindered urea" with lower H-bond donor capability.[1][2] The 1,3-isomer is a classic urea with dual H-bond donors.[1][2] This guide addresses the physicochemical properties applicable to both, with specific notes on H-bonding where they diverge.

  • The Amphiphilic Challenge:

    • Lipophilic Domain: The tert-butyl group (

      
      ) creates a high steric bulk and lipophilicity, pushing the molecule towards solubility in ethers and chlorinated solvents.
      
    • Polar Domain: The urea linkage (

      
      ) requires solvents capable of disrupting strong intermolecular hydrogen bonds (dipole-dipole interactions).[1][2]
      

Solvent Selection Framework

The selection process is governed by three variables: Solubility Power , Reaction Inertness , and Green Compliance .

Solubility Profiling (Hansen Parameters)

TBMU requires a solvent that balances dispersive forces (for the alkyl groups) with polar forces (for the urea).

Solvent ClassRepresentativeSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High Excellent general solubility; disrupts weak H-bonds.[1][2] Warning: Environmental hazard.[1][2]
Ethers THF, 2-MeTHFMod-High Good interaction with the tert-butyl group; moderate polarity for the urea core.[1][2]
Alcohols Methanol, EthanolHigh Strong H-bond donors/acceptors dissolve the urea core.[1][2] Risk: Nucleophilic competition at high temps.[1][2]
Polar Aprotic DMSO, DMF, NMPVery High Dissolves TBMU completely.[1] Drawback: High boiling points make removal difficult.[1][2]
Alkanes Hexane, HeptaneLow The polar urea core prevents dissolution. Excellent anti-solvents for crystallization.[1][2]
Water WaterVariable Low solubility at RT (due to t-butyl hydrophobicity); moderate-high at reflux.[1][2]
Reaction-Specific Strategies

Scenario A: Nucleophilic Substitutions (TBMU as Nucleophile)

  • Goal: Enhance the nucleophilicity of the urea nitrogen.

  • Recommended: Polar Aprotic (Acetonitrile, DMF).[1][2]

  • Why: These solvents solvate cations well but leave the urea nitrogen "naked" and more reactive. Avoid protic solvents (alcohols) which cage the nucleophile via H-bonding.[1][2]

Scenario B: Thermal Condensations

  • Goal: High temperature without solvent breakdown.

  • Recommended: Toluene or Xylenes.[1][2]

  • Why: High boiling point allows kinetic barriers to be overcome.[1][2] TBMU is moderately soluble at boiling temperatures; cooling often precipitates the product (self-purification).[1][2]

Green Chemistry & Substitution

Following ICH Q3C (R8) and Pfizer/GSK solvent guides, researchers should migrate away from "Red" list solvents.[2]

Traditional Solvent (Red/Yellow)Green Alternative (Green)Operational Notes
Dichloromethane (DCM) Ethyl Acetate (EtOAc) EtOAc is less efficient for very polar ureas but safer.[1][2]
Dichloromethane (DCM) 2-MeTHF 2-MeTHF separates better from water and has higher stability.[1][2]
DMF / NMP DMSO or Sulfolane If workup allows water wash; otherwise, use CPME (Cyclopentyl methyl ether).[1][2]
Diethyl Ether TBME (tert-Butyl methyl ether) TBME has lower peroxide risk and higher boiling point.[1][2]

Visual Logic: Solvent Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the process stage.

SolventSelection Start Start: TBMU Process ProcessType Process Type? Start->ProcessType Reaction Reaction ProcessType->Reaction Purification Purification ProcessType->Purification TempReq Temp Requirement? Reaction->TempReq SolubilityReq Solubility Mode Purification->SolubilityReq HighTemp > 80°C TempReq->HighTemp LowTemp < 40°C TempReq->LowTemp Recryst Recrystallization SolubilityReq->Recryst Chromatography Chromatography SolubilityReq->Chromatography Toluene Toluene / Xylene (Thermodynamic Control) HighTemp->Toluene Non-polar transition state MeTHF 2-MeTHF / EtOAc (Kinetic Control) LowTemp->MeTHF Polar transition state EtOH_Water EtOH : Water (Dual Solvent System) Recryst->EtOH_Water Anti-solvent Crash Heptane_EtOAc Heptane : EtOAc (Gradient) Chromatography->Heptane_EtOAc

Caption: Decision matrix for TBMU solvent selection based on thermodynamic requirements and purification methodology.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual Method)

Use this to validate solvent candidates before scaling up.

  • Preparation: Weigh 50 mg of TBMU into 5 separate GC vials.

  • Solvent Addition: Add 100 µL of the following solvents to respective vials:

    • Vial 1: Water (Protic, Polar)[3][1]

    • Vial 2: Ethanol (Protic, Amphiphilic)[3][1]

    • Vial 3: Ethyl Acetate (Aprotic, Polar)[3][1]

    • Vial 4: Toluene (Aprotic, Non-polar)[3][1]

    • Vial 5: 2-MeTHF (Green Ether)[1][2]

  • Observation (RT): Vortex for 30 seconds. Record clarity.

    • Clear = Soluble (>500 mg/mL).[1][2]

    • Cloudy = Partially Soluble.[1][2]

    • Solid = Insoluble.[1][2]

  • Thermal Stress: Heat insoluble vials to 60°C.

    • Crucial Insight: If TBMU dissolves in Toluene at 60°C but crashes out at RT, Toluene is your ideal Recrystallization Solvent .[1] If it dissolves in Ethanol at RT, Ethanol is a good Reaction Solvent (at low temp) but poor for isolation.

Protocol B: Purification via Dual-Solvent Recrystallization

Best for high-purity isolation of TBMU derivatives.[1][2]

  • Dissolution: Place crude TBMU (1.0 g) in a flask. Add Ethanol (min volume, ~2-3 mL) and heat to 50°C until fully dissolved.

  • Anti-Solvent Addition: While stirring rapidly at 50°C, add Water dropwise.

  • Cloud Point: Stop adding water the moment a persistent turbidity (cloudiness) appears.[2]

  • Re-solvation: Add 2-3 drops of Ethanol to make the solution clear again.

  • Crystallization: Remove heat. Allow to cool to RT undisturbed, then move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter solids. Wash with cold Water (TBMU is insoluble in cold water).[1][2]

  • Drying: Vacuum dry at 40°C.

References

  • Byrne, F. P., et al. (2016).[1][2][4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • PubChem. (n.d.).[1][2] 1-butyl-3-methylurea Compound Summary. National Library of Medicine.[2] Retrieved from [Link] (Structural analogue reference).[1][2]

  • Henderson, R. K., et al. (2011).[1][2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection and decision making."[2] Green Chemistry. [Link]

Sources

Method

Application Note: Crystallization &amp; Purification of N-tert-Butyl-N'-methylurea

The following Application Note and Protocol is designed for N-tert-Butyl-N'-methylurea (1-tert-butyl-3-methylurea), the standard solid urea intermediate used in pharmaceutical synthesis. Important Safety & Nomenclature N...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for N-tert-Butyl-N'-methylurea (1-tert-butyl-3-methylurea), the standard solid urea intermediate used in pharmaceutical synthesis.

Important Safety & Nomenclature Notice:

  • Chemical Identity: This guide targets 1-tert-butyl-3-methylurea (also known as N-tert-butyl-N'-methylurea).[1][2]

  • CAS Warning: Databases occasionally mislink CAS 593-88-4 to this compound.[1][2][3] That CAS number correctly refers to Trimethylarsine , a toxic, pyrophoric liquid.[2][3] Do not use safety data associated with CAS 593-88-4 for this urea derivative.

  • Isomer Distinction: The 1,1-isomer (N-tert-butyl-N-methylurea) is less common and likely a low-melting solid or oil.[1][2] This protocol focuses on the crystalline 1,3-isomer.[1][2][3]

Executive Summary

N-tert-Butyl-N'-methylurea is a critical carbamide scaffold in drug discovery, particularly for kinase inhibitors and TNF-


 modulators.[1][2] While synthesis via isocyanate coupling is efficient, the product often contains unreacted amines, symmetrical urea byproducts (e.g., 1,3-di-tert-butylurea), and colored oligomers.[1]

This guide details a Dual-Mode Crystallization Strategy :

  • Method A (Primary): Ethyl Acetate/Heptane Anti-solvent Crystallization for high-purity isolation.[1][2][3]

  • Method B (Green): Ethanol/Water Recrystallization for bulk cleanup of polar impurities.[1][2][3]

Physicochemical Profile & Solubility Logic

Understanding the molecular interaction is key to solvent selection.[2][3] The molecule possesses a hydrophobic tert-butyl head and a polar urea core capable of hydrogen bonding.[1][2][3]

ParameterCharacteristicImplication for Purification
Structure

Amphiphilic nature requires mixed solvent systems.[1][2]
Solubility (High) Ethanol, Methanol, DMSO, EtOAcGood candidates for the "solvent" phase.[3]
Solubility (Low) Water (Cold), Heptane, HexaneGood candidates for the "anti-solvent" phase.[3]
Key Impurity A 1,3-Di-tert-butylureaHighly insoluble in water; difficult to remove in organic systems.[1][2][3]
Key Impurity B 1,3-DimethylureaHighly water-soluble; stays in mother liquor in aqueous systems.[1][2][3]

Crystallization Decision Matrix

The following logic flow dictates the optimal purification route based on the crude material's profile.

PurificationLogic Start Crude N-tert-Butyl-N'-methylurea Analysis Analyze Impurity Profile (HPLC / NMR) Start->Analysis CheckSym Contains >5% Symmetrical Di-t-butylurea? Analysis->CheckSym MethodA Method A: EtOAc / Heptane (Anti-Solvent) CheckSym->MethodA No (Standard Profile) MethodB Method B: EtOH / Water (Cooling/Anti-solvent) CheckSym->MethodB Yes (High Insolubles) Final Pure Crystalline Solid MethodA->Final HotFilter Hot Filtration Step (Remove insolubles) MethodB->HotFilter Undissolved Solids present MethodB->Final HotFilter->MethodB Return to Mother Liquor

Figure 1: Decision tree for selecting the crystallization method based on impurity solubility.

Detailed Protocols

Protocol A: Ethyl Acetate / Heptane Anti-Solvent Crystallization

Best for: Standard synthesis crude, removal of oily residues, and maximizing yield.[2][3]

Reagents:

  • Ethyl Acetate (HPLC Grade)[1][3]

  • n-Heptane (or Hexanes)[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (3 mL per gram of solid) .

    • Heat to mild reflux (approx. 75°C).[1][2][3] The solid should dissolve completely.[2][3] If not, add EtOAc in 0.5 mL increments until clear.[2][3]

    • Checkpoint: If the solution is dark yellow/brown, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation Zone:

    • Remove from heat and allow the solution to cool to ~50°C.

    • Slowly add n-Heptane dropwise while stirring.

    • Stop adding when a persistent cloudiness (turbidity) is observed that does not disappear after 30 seconds of stirring.

    • Note: This is the "Cloud Point."[2][3]

  • Crystal Growth:

    • Add a small amount of EtOAc (approx. 5-10% of total volume) to just redissolve the cloudiness (restore clarity).[1][2][3]

    • Allow the flask to cool to room temperature undisturbed . Stirring too fast here can cause "oiling out."[2][3]

    • Once room temperature is reached, move to an ice bath (0-4°C) for 2 hours.[1][2][3]

  • Isolation:

    • Filter the white crystals using a Buchner funnel.[2][3][4][5]

    • Wash: Rinse the filter cake with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum dry at 40°C for 6 hours.[1][2][3]

Protocol B: Ethanol / Water Recrystallization

Best for: Removal of highly non-polar impurities (like di-t-butylurea) or highly polar salts.[1][2][3]

Reagents:

  • Ethanol (95% or Absolute)[1][3]

  • Deionized Water

Step-by-Step Procedure:

  • Dissolution:

    • Dissolve crude solid in Ethanol (2 mL per gram) at reflux (~78°C).

    • Critical Step: If insoluble white solids remain at reflux, this is likely 1,3-di-tert-butylurea .[1][2] Filter this off while hot (Hot Filtration) to remove this impurity.[1][2][3]

  • Anti-Solvent Addition:

    • To the hot, clear ethanolic solution, add hot water (50-60°C) slowly.

    • Continue addition until the solution becomes slightly turbid.[2][3]

    • Add a few drops of ethanol to restore clarity.[2][3]

  • Cooling:

    • Allow to cool slowly to room temperature.[2][3]

    • Refrigerate at 4°C overnight to maximize yield (urea derivatives have significant water solubility, so rapid cooling may lower yield).[2][3]

  • Isolation:

    • Filter and wash with cold water.[2][3][4]

    • Drying Note: Water is harder to remove than organic solvents.[2][3] Ensure vacuum drying is sufficient to prevent hydrolysis or caking.[2][3]

Analytical Validation & Troubleshooting

Self-Validating the Protocol: Before combining batches, verify purity using the following metrics.

TestAcceptance CriteriaFailure Mode Diagnosis
Visual White, free-flowing needles/platesYellow/Sticky: Incomplete removal of mother liquor; recrystalize again.[1][2]
Melting Point Sharp range (< 2°C range)Broad/Depressed: Solvent inclusion or mixed isomers.[1][2][3]
1H NMR Integration of t-Bu (9H) to Me (3H) is 3:1Extra Peaks: Check for symmetrical urea signals (e.g., single t-Bu peak at different shift).

Common Issues:

  • Oiling Out: The product separates as an oil droplet instead of a crystal.[2][3]

    • Cause: Solution is too concentrated or cooled too fast.[2][3]

    • Fix: Reheat to dissolve the oil.[2][3] Add more solvent (EtOAc).[1][2][3] Add a "seed crystal" of pure material at the cloud point.[2][3]

  • Low Yield:

    • Cause: Product is too soluble in the mother liquor.[2][3]

    • Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop).

References

  • Synthesis of Urea Derivatives

    • Organic Syntheses, Coll.[2][3][6] Vol. 5, p. 96 (1973); Vol. 48, p. 32 (1968).[1][3] (General procedures for t-butyl amine derivatives).

    • Source:[1][2]

  • Solubility Data & Properties

    • PubChem Compound Summary for Urea Derivatives.[1][2][3]

    • Source:[1][2][3]

  • Crystallization Techniques

    • Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989.[3] Chapter on Purification Techniques.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of N-tert-Butyl-N-methylurea synthesis

Technical Support Center: Organic Synthesis Division Ticket ID: #UREA-SYN-8492 Subject: Yield Optimization for N-tert-Butyl-N-methylurea Synthesis Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Ticket ID: #UREA-SYN-8492 Subject: Yield Optimization for N-tert-Butyl-N-methylurea Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Initial Assessment & Nomenclature Disambiguation

Before proceeding, we must verify the exact structural isomer you are targeting, as the nomenclature "N-tert-Butyl-N-methylurea" is frequently used ambiguously in the field.[1]

  • Target A: 1-tert-butyl-3-methylurea (N-tert-butyl-N'-methylurea) [1]

    • Structure:

      
      [1]
      
    • Context: The most common "mixed urea" intermediate in medicinal chemistry (e.g., kinase inhibitor scaffolds).

    • Primary Challenge: Volatility of methylamine and moisture sensitivity.

  • Target B: 1-tert-butyl-1-methylurea [1][2]

    • Structure:

      
      
      
    • Context: A sterically crowded 1,1-disubstituted urea.[1]

    • Primary Challenge: Extreme steric hindrance preventing nucleophilic attack on the cyanate source.

This guide prioritizes Target A (the 1,3-isomer) as it represents 95% of user inquiries. However, a dedicated section for Target B is included in Module 3 .

Core Reaction Logic (The "Why" Behind the Yield)

The synthesis of 1-tert-butyl-3-methylurea typically relies on the nucleophilic addition of an amine to an isocyanate.[1] While theoretically simple (


), the yield is often compromised by two competing factors: Hydrolysis  and Stoichiometric Drift .[1]
The Pathway & Pitfalls

The following diagram illustrates the intended pathway versus the "Yield Killers" (Side Reactions).

UreaSynthesis Start tert-Butyl Isocyanate (tBu-NCO) Intermediate Carbamic Acid (Unstable) Start->Intermediate + H2O (Slow but Fatal) Product TARGET PRODUCT 1-tert-butyl-3-methylurea Start->Product + MeNH2 (Fast) Reagent Methylamine (MeNH2) Reagent->Product Water Trace Water (Moisture) SideProduct1 t-Butylamine Intermediate->SideProduct1 - CO2 SideProduct2 SYMMETRIC UREA (1,3-di-tert-butylurea) (Insoluble White Solid) SideProduct1->SideProduct2 + tBu-NCO

Figure 1: Reaction pathway showing the competition between product formation and the moisture-driven symmetric urea cascade.[1]

Module 1: The High-Yield Protocol (1,3-Isomer)[1]

Method: Isocyanate Addition Typical Yield: >92% (isolated) Key Reagents: tert-Butyl Isocyanate (tBuNCO), Methylamine (2.0M in THF).[1]

Step-by-Step Optimization Guide
StepActionTechnical Rationale (The "Why")
1. Solvent Choice Use Anhydrous THF or DCM .[1] Avoid Alcohols.Alcohols can react with isocyanates to form carbamates (urethanes) if the amine is consumed or sluggish. THF solubilizes the urea product better than ether, preventing premature precipitation.
2. Reagent Prep Use Methylamine in THF (2.0M) . Do NOT bubble gas.[1]Bubbling gas makes stoichiometry impossible to control.[1] If you under-charge MeNH2, unreacted tBuNCO remains.[1] If you over-charge gas, it's wasteful and smelly. Liquid solutions allow precise titration.
3.[1] Temperature Cool to 0°C for addition, then warm to RT .The reaction is exothermic.[3] High temps (

) can promote isocyanate dimerization or trimerization.[1] Starting cold controls the rate.
4. Order of Addition Add tBuNCO to MeNH2 .CRITICAL: By keeping the amine in excess (in the flask), you ensure every molecule of isocyanate immediately finds an amine partner. If you add amine to isocyanate, the local excess of isocyanate increases the risk of side reactions.
5. Stoichiometry Use 1.1 - 1.2 eq of Methylamine.[1]Methylamine is volatile.[1] A slight excess compensates for loss to the headspace.
The Protocol
  • Flame-dry a 250 mL round-bottom flask and flush with Argon/Nitrogen.

  • Charge with Methylamine (2.0M in THF, 1.2 equiv) .

  • Cool the flask to 0°C (ice bath).

  • Dilute tert-Butyl Isocyanate (1.0 equiv) in a small volume of anhydrous THF (1:1 v/v).

  • Add the isocyanate solution dropwise over 15–20 minutes.

  • Remove ice bath and stir at Room Temperature for 2 hours.

  • Monitor: Check TLC (Stain: Ninhydrin or PMA). Isocyanate spot should disappear.[1]

  • Workup: Concentrate in vacuo. The product is often a white solid.

  • Purification: If necessary, recrystallize from Hexane/EtOAc.

Module 2: Troubleshooting & FAQs

Q1: "I have a persistent white solid that won't dissolve, and my elemental analysis is off. What is it?"

Diagnosis: You have formed 1,3-di-tert-butylurea (Symmetric Urea).[1] Cause: Moisture ingress.[1] If water enters the reaction, it hydrolyzes the tBuNCO to t-Butylamine. This new amine then attacks the remaining tBuNCO. Solution:

  • Ensure THF is dried (molecular sieves).[1]

  • Flush the reaction vessel with inert gas.

  • Rescue: The symmetric urea is much less soluble than the mixed urea. Triturate the crude solid with cold hexanes or ether. The symmetric urea often remains undissolved, while your product (N-tBu-N-Me) dissolves.[1] Filter off the solid impurity.

Q2: "My yield is low (40-50%), and I smell isocyanate at the end."

Diagnosis: Loss of Methylamine. Cause: Methylamine is extremely volatile (Boiling point -6°C).[1] Even in THF solution, it can escape into the headspace if the flask is not sealed well or if the exotherm is uncontrolled. Solution:

  • Switch to Methylamine Hydrochloride + Triethylamine (TEA) .[1]

    • Suspend MeNH2[1]·HCl (1.5 eq) in THF.

    • Add TEA (1.5 eq) and stir for 30 mins (generates free amine in situ).

    • Add tBuNCO.[1][4][5]

    • Note: This requires an aqueous workup to remove TEA·HCl salts.[1][6]

Q3: "Can I use Methyl Isocyanate and tert-Butylamine instead?"

Answer: STOP. While chemically valid, Methyl Isocyanate (MIC) is highly toxic (refer to the Bhopal disaster).[1] There is no synthetic advantage to using MIC over the much safer tert-Butyl Isocyanate route described above. Always choose the route where the isocyanate carries the larger/less volatile group.

Module 3: The "Difficult" Isomer (1,1-Disubstituted)

If your target is 1-tert-butyl-1-methylurea (


), the standard isocyanate route fails because you cannot buy "N-methyl-tert-butyl isocyanate" easily, and reacting N-methyl-tert-butylamine with cyanic acid is sluggish due to steric bulk.[1]

Recommended Protocol: The Urea Transfer Method Direct reaction with KOCN/HCl often fails. Use Nitrourea or Trimethylsilyl Isocyanate (TMS-NCO) .[1]

Protocol (TMS-NCO Route):

  • Dissolve N-methyl-tert-butylamine (1.0 eq) in DCM.[1]

  • Add TMS-NCO (1.2 eq) .[1]

  • Stir at reflux (DCM, 40°C) for 24 hours. (Sterics require heat).[1]

  • Quench with MeOH (cleaves the TMS group).

  • Concentrate.[1][2][7][8][9][10][11]

Visualization of Steric Challenge:

Sterics Substrate N-methyl-tert-butylamine Interaction Steric Clash (t-Butyl group blocks approach) Substrate->Interaction Reagent Electrophile (Isocyanate/Cyanate) Reagent->Interaction Outcome Low Yield / Slow Kinetics Interaction->Outcome Requires Heat/Time

Figure 2: The steric barrier in synthesizing the 1,1-isomer.[1]

References

  • Nomenclature & Structure Verification

    • BenchChem.[1] "N-tert-Butyl-N-methylurea (1,1-isomer) Structure and CAS 216142-80-2."[1][2]

  • General Isocyanate Reactivity & Side Reactions

    • Organic Chemistry Portal.[1] "Synthesis of Ureas - Isocyanate Addition."

  • Synthesis of Hindered Ureas (Analogous Protocols)

    • Organic Syntheses.[1][5] "Preparation of di-tert-butylurea (Symmetric byproduct reference)." Org. Synth. 2010, 87, 161.[1]

    • [1]

  • Methylamine Handling & Properties

    • PubChem.[1] "Methylamine - Physical Properties and Volatility."[1]

End of Technical Guide. For further assistance, please reply with your specific TLC observations or NMR solvent data.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Tert-Butyl Urea Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with steric hindrance in reactions involving tert-butyl ureas. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Section 1: Understanding the Core Challenge

This section addresses the fundamental reasons behind the difficulties encountered when working with tert-butyl urea and its derivatives.

Q1: What makes the tert-butyl group so problematic in urea reactions?

A1: The tert-butyl group, (CH₃)₃C-, is the quintessential example of steric hindrance in organic chemistry.[1] It consists of a central carbon atom bonded to three bulky methyl groups. This tetrahedral arrangement creates a wide, umbrella-like shield around the nitrogen atom to which it is attached in a tert-butyl urea molecule. This bulkiness physically obstructs the approach of reactants to the nitrogen's lone pair of electrons or the adjacent carbonyl group, which are the primary sites for chemical reactions.[1][2] This obstruction, or steric hindrance, can dramatically slow down reaction rates or prevent a reaction from occurring altogether.[2]

Q2: In which common reactions is the steric hindrance of tert-butyl urea a significant barrier?

A2: The steric bulk of the tert-butyl group is particularly challenging in reactions that require nucleophilic attack at the urea nitrogen or electrophilic interaction with an adjacent group. Key examples include:

  • N-Arylation or N-Alkylation: Forming a new bond between a sterically hindered urea nitrogen and an aryl or alkyl halide is often difficult. This is a critical step in the synthesis of many pharmaceutical compounds.

  • Palladium-Catalyzed Cross-Coupling Reactions: While powerful, reactions like the Buchwald-Hartwig amination are highly sensitive to steric effects.[3][4] The bulky tert-butyl group can impede the necessary coordination of the urea to the palladium catalyst, hindering the catalytic cycle.

  • Reactions with Bulky Electrophiles: Attempting to react a tert-butyl urea with another sterically demanding molecule often leads to low or no yield, as both reactants effectively shield their reactive centers.

Section 2: Troubleshooting Common Experimental Failures

This section provides direct answers to common problems encountered in the lab.

Q3: My N-arylation of tert-butyl urea with an aryl halide is failing (low to no yield). What are the most likely causes and how can I fix it?

A3: This is a classic challenge. A failing N-arylation is typically due to an inability to overcome the energy barrier created by steric hindrance. Here’s a systematic troubleshooting approach:

  • Inadequate Catalyst System: Standard palladium catalysts may not be effective. The ligand attached to the palladium center is critical. You need a ligand that is itself bulky enough to promote the formation of a reactive, coordinatively unsaturated palladium complex, which can then accommodate the hindered urea.

  • Incorrect Base Selection: The choice of base is crucial for deprotonating the urea to make it a more potent nucleophile. A base that is too weak may not be effective, while a base that is too bulky may itself be unable to approach the hindered N-H group.

  • Suboptimal Reaction Temperature: Reactions involving sterically hindered substrates often require higher temperatures to provide the necessary activation energy. If you are running the reaction at room temperature or slightly elevated temperatures, it may not be sufficient.

Q4: I'm observing the decomposition of my starting materials or the formation of side products. What's happening?

A4: This often indicates that the reaction conditions are too harsh or that an alternative, lower-energy reaction pathway is being favored.

  • Thermal Degradation: If the temperature is too high for extended periods, sensitive functional groups on your aryl halide or the urea itself can begin to decompose.

  • Side Reactions: In some cases, hindered ureas can act as "masked isocyanates."[5][6] Under certain conditions, particularly at high temperatures, tert-butyl urea can eliminate tert-butylamine to form an isocyanate intermediate.[7] This highly reactive isocyanate can then react with other nucleophiles in the mixture, leading to undesired byproducts.

  • Acid-Catalyzed De-tert-butylation: The presence of strong acid can cause the removal of the tert-butyl group, which can halt the desired dynamic behavior of certain hindered urea bonds.[8][9]

Section 3: Strategic Solutions & Advanced Protocols

This section details proven strategies and provides actionable protocols to overcome steric hindrance.

Q5: How do I choose the right catalyst and ligands for a Buchwald-Hartwig amination involving a hindered urea?

A5: The success of a palladium-catalyzed amination of a sterically hindered substrate hinges on the ligand. You should choose a ligand that is both electron-rich and sterically bulky.[4]

  • Bulky Biaryl Phosphine Ligands: These are the gold standard. Ligands like XPhos , SPhos , and BrettPhos are designed with bulky groups (like adamantyl or tert-butyl groups on the phosphine) that create a large "bite angle."[4][10] This steric bulk on the ligand forces the palladium center into a more reactive state and facilitates the crucial reductive elimination step of the catalytic cycle.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can form very stable complexes with palladium, making them effective for challenging coupling reactions.[11]

The choice of palladium precatalyst is also important. Using a pre-formed catalyst like [(allyl)PdCl]₂ or Pd(OAc)₂ is common.[10][12]

Table 1: Comparison of Ligand Classes for Hindered Urea Arylation

Ligand ClassKey FeaturesCommon ExamplesIdeal Application
Biaryl Phosphines Bulky, electron-rich, promotes reductive elimination.XPhos, SPhos, BrettPhos, RuPhosGold standard for a wide range of hindered aryl halides and ureas.
N-Heterocyclic Carbenes Strong sigma-donors, form robust catalysts.IPr, IMesEffective for electron-rich and electron-poor aryl chlorides.
Diphosphine Ligands Bidentate, can offer different catalytic activity.XantphosCan be effective, but bulky monodentate ligands are often superior for this specific challenge.[13]

Q6: Can you provide a reliable starting protocol for the N-arylation of tert-butyl urea with an aryl bromide?

A6: Absolutely. This protocol is a robust starting point that can be optimized for your specific substrates.

Protocol: Palladium-Catalyzed N-Arylation of Tert-Butyl Urea

Materials:

  • Aryl bromide (1.0 mmol)

  • Tert-butyl urea (1.2 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl bromide, tert-butyl urea, XPhos, and sodium tert-butoxide.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the anhydrous toluene via syringe, followed by the Pd₂(dba)₃ catalyst.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation: After 4 hours, a small aliquot analyzed by LC-MS should show the formation of the desired product peak and a decrease in the starting material peaks. If no product is observed, consider increasing the temperature by 10 °C increments.

Q7: Beyond catalyst choice, what other reaction parameters can I adjust?

A7: Fine-tuning the reaction environment is critical.

  • Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred. Dioxane can sometimes offer better solubility for the urea and the base.

  • Base: While sodium tert-butoxide is a strong, effective base, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be screened if NaOtBu fails. The choice can be substrate-dependent.

  • Temperature: As mentioned, higher temperatures (up to 120 °C) are often necessary. Microwave irradiation can also be a powerful tool to accelerate these reactions, significantly reducing reaction times.[14]

Section 4: Visual & Data Resources

Diagrams

Steric_Hindrance Diagram 1: Steric Hindrance in Tert-Butyl Urea cluster_shield Steric Shield N1 N C1 C N1->C1 C_tert C N1->C_tert O1 O C1->O1 N2 N-H C1->N2 Me1 CH₃ C_tert->Me1 Me2 CH₃ C_tert->Me2 Me3 CH₃ C_tert->Me3 Reactant Reactant (e.g., Aryl-Pd-X) Reactant->N1 Approach Hindered

Caption: Diagram 1: Steric hindrance around the tert-butylated nitrogen.

Troubleshooting_Workflow Diagram 2: Troubleshooting a Failed N-Arylation Start Reaction Failed: Low or No Yield Check_Catalyst Is the ligand bulky enough? (e.g., XPhos, SPhos) Start->Check_Catalyst Change_Ligand Switch to a bulkier biaryl phosphine ligand Check_Catalyst->Change_Ligand No Check_Temp Is the temperature high enough? Check_Catalyst->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Increase temperature (e.g., 100-120 °C or use microwave) Check_Temp->Increase_Temp No Check_Base Is the base effective? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Change_Base Screen alternative bases (e.g., LiHMDS, K₃PO₄) Check_Base->Change_Base No Success Reaction Successful Check_Base->Success Yes Change_Base->Success

Caption: Diagram 2: A logical workflow for troubleshooting failed reactions.

References

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • FasterCapital. (n.d.). The Concept Of Steric Hindrance In Chemistry. Retrieved from [Link]

  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Rasayan J. Chem. Retrieved from [Link]

  • Gao, J., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDB-2F and its application in organic solar cells. RSC Publishing. Retrieved from [Link]

  • CN1740140A - A new process for the synthesis of tert-butylamine with tert-butanol and urea. (n.d.). Google Patents.
  • ResearchGate. (2019). How to overcome Steric Hindrance? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Artamkina, G. A., et al. (2006). Urea as Ammonia Equivalent in Aryl Halides Amination Catalyzed by Palladium Complexes. Russian Journal of Organic Chemistry, 42(11), 1683-1689. Retrieved from [Link]

  • Che, C., et al. (2018). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Stabilization of the hindered urea bond through de-tert-butylation. The Royal Society of Chemistry. Retrieved from [Link]

  • de la Torre, B., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ResearchGate. Retrieved from [Link]

  • Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC - NIH. Retrieved from [Link]

  • Ito, A., Muratake, H., & Shudo, K. (2010). Novel synthesis of ureas: application of t-butylureas. Chemical and Pharmaceutical Bulletin, 58(1), 82-86. Retrieved from [Link]

  • Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498-2500. Retrieved from [Link]

  • Vantourout, J. C., et al. (2016). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wang, D., et al. (2016). Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C−H Bonds by Silver-Mediated C−H Activation. eScholarship.org. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Stabilization of the hindered urea bond through de-tert-butylation. PubMed. Retrieved from [Link]

  • Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie. Retrieved from [Link]

  • de la Torre, B., et al. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. ChemPhysChem. Retrieved from [Link]

  • Ren, H., et al. (2009). Palladium/P(t-Bu)3-catalyzed synthesis of N-aryl azoles and application to the synthesis of 4,4′,4′′-tris(N-azolyl)triphenylamines. ResearchGate. Retrieved from [Link]

  • Kantchev, E. A. B., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(21), 11625-11680. Retrieved from [Link]

  • Aguirre, L. (2024). Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions. American Chemical Society. Retrieved from [Link]

  • Gao, F., et al. (2018). Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. PubMed. Retrieved from [Link]

  • Sharma, A., et al. (2023). Pd(ii)-catalyzed synthesis of aryl ketones in water. RSC Publishing. Retrieved from [Link]

  • Bádog, A., et al. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Li, J., et al. (2023). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Retrieved from [Link]

  • LIKAT Rostock. (n.d.). Publications. Leibniz-Institut für Katalyse. Retrieved from [Link]

  • Simmons, B. J., et al. (2012). Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. PubMed. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Solubilization and Handling of N-tert-Butyl-N-methylurea

Topic: Solubility Issues of N-tert-Butyl-N-methylurea in Water Technical Overview & Physicochemical Profile Compound Identity: Chemical Name: 1-tert-Butyl-1-methylurea (N-tert-Butyl-N-methylurea)[1] CAS Number: 216142-80...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Issues of N-tert-Butyl-N-methylurea in Water

Technical Overview & Physicochemical Profile

Compound Identity:

  • Chemical Name: 1-tert-Butyl-1-methylurea (N-tert-Butyl-N-methylurea)[1]

  • CAS Number: 216142-80-2[1][2]

  • Molecular Formula: C₆H₁₄N₂O[1]

  • Molecular Weight: 130.19 g/mol [1][2]

The Solubility Paradox: Researchers often assume that because "urea" is in the name, this compound should be highly water-soluble. This is a misconception. While urea itself is highly hydrophilic, the 1,1-disubstitution pattern with a bulky tert-butyl group and a methyl group drastically alters the solvation thermodynamics.

  • Hydrophobic Effect: The tert-butyl group is a dense hydrophobic sphere. When placed in water, it forces water molecules to order themselves around it (entropic penalty), resisting dissolution.

  • Steric Hindrance: The 1,1-substitution crowds the nitrogen atom, reducing the availability of the urea moiety to participate in hydrogen bonding networks effectively compared to mono-substituted ureas.

Result: N-tert-Butyl-N-methylurea exhibits inverse temperature-dependent solubility issues . It may dissolve in hot water but will readily crystallize/precipitate upon cooling to room temperature, leading to inconsistent experimental results if not managed correctly.

Troubleshooting Guide (Q&A)

Issue 1: Precipitation in Aqueous Buffers

Q: "I dissolved the compound in warm PBS, but after 20 minutes on the bench, white crystals appeared. Why?"

A: You are observing the saturation limit shift . At 40°C–50°C, the lattice energy of the crystal is overcome by thermal kinetic energy, allowing the compound to dissolve. As the solution cools to ambient temperature (20°C–25°C), the solubility limit drops below your concentration, and the hydrophobic tert-butyl group drives the molecules to re-aggregate to minimize water contact.

  • Correction: Do not rely on heat alone for stable aqueous stocks. If your final concentration exceeds ~1–2 mg/mL (empirical estimate), you must use a co-solvent.

Issue 2: Inconsistent Biological Assay Results

Q: "My IC50 values are fluctuating wildly between replicates. Could solubility be the cause?"

A: Yes. If you are dosing from a purely aqueous stock that is near its saturation point, micro-precipitates (often invisible to the naked eye) may form. This effectively lowers the soluble concentration available to interact with your target (e.g., p38 kinase pathways).

  • Correction: Switch to the Organic Stock Protocol (see Section 3). Dissolve in 100% DMSO first, then spike into the assay buffer. This ensures the compound is molecularly dispersed before it hits the aqueous environment.

Issue 3: Safety & Identity Confusion

Q: "Is this compound related to NMU (N-Nitroso-N-methylurea)? Do I need special carcinogen handling?"

A: NO. This is a critical distinction.

  • NMU (CAS 684-93-5): A potent carcinogen and alkylating agent (Nitroso group).

  • N-tert-Butyl-N-methylurea (CAS 216142-80-2): A substituted urea, generally used as a synthesis intermediate or fragment. While standard PPE is required, it lacks the nitroso functionality that confers extreme genotoxicity. Always verify the CAS number on your vial.

Validated Solubilization Protocols

Protocol A: Preparation of Stable Stock Solutions (Recommended)

For biological assays (Cell culture, ELISA, Kinase assays)

Rationale: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice efficiently and is miscible with water.

  • Weighing: Weigh the desired amount of N-tert-Butyl-N-methylurea.

  • Primary Solubilization: Add 100% DMSO to achieve a concentration 100x to 1000x higher than your final assay concentration (e.g., make a 10 mM or 50 mM stock).

    • Note: Ethanol is a viable alternative if DMSO is toxic to your specific cell line, but DMSO is preferred for stability.

  • Dissolution: Vortex for 30 seconds. The solution should be crystal clear.

  • Dilution: Dilute this stock into your aqueous buffer (PBS/Media) immediately prior to use. Ensure the final DMSO concentration remains <0.5% (v/v) to avoid solvent toxicity.

Protocol B: Aqueous Recrystallization / Purification

For chemical synthesis purification, utilizing the solubility differential.

  • Heating: Suspend the crude solid in distilled water (approx. 10 mL per gram).

  • Boiling: Heat to boiling (100°C) with stirring. The solid should dissolve completely.

  • Filtration: If insoluble particles remain (impurities), filter while hot.

  • Cooling: Allow the filtrate to cool slowly to 4°C.

  • Collection: The N-tert-Butyl-N-methylurea will crystallize out as high-purity white needles/solids. Filter and dry.

Decision Logic: Solvent System Selection

The following diagram illustrates the decision process for selecting the appropriate solvent system based on your experimental needs.

SolubilityLogic Start Start: Define Application IsBio Is this a Biological Assay? (Cell/Enzyme) Start->IsBio IsSynth Is this Chemical Synthesis? IsBio->IsSynth No DMSO Use DMSO Stock (10-50 mM) IsBio->DMSO Yes IsSynth->DMSO No (Unknown) HotWater Use Hot Water (>80°C) or Alcohols (MeOH/EtOH) IsSynth->HotWater Yes Dilute Dilute into Buffer (Keep DMSO < 1%) DMSO->Dilute CheckPrecip Check for Micro-precipitation (Dynamic Light Scattering or Visual) Dilute->CheckPrecip Cooling Cool to RT/4°C to Recrystallize HotWater->Cooling

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental context.

Comparative Solubility Data

Solvent SystemSolubility BehaviorRecommended Use
Water (25°C) Low / Sparingly Soluble Not recommended for stock solutions. Risk of precipitation.
Water (80°C) High Purification (Recrystallization).
DMSO Very High (>50 mM)Primary stock for biological assays.
Ethanol High Alternative stock; Synthesis solvent.
PBS (pH 7.4) Low Only for final dilution (keep <1 mM if possible).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11719, Methylurea.[3] (General urea solubility trends). Retrieved from [Link]

  • Google Patents. (2019). Patent WO2019071147A1: P38 kinase inhibitors reduce DUX4 and downstream gene expression. (Contextual usage of alkyl-urea fragments).

Sources

Optimization

Technical Guide: Stability &amp; Handling of N-tert-Butyl-N-methylurea

Executive Summary N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a sterically hindered 1,1-disubstituted urea derivative. Unlike simple ureas, its stability profile is dominated by the bulky tert-butyl group, which acts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butyl-N-methylurea (CAS 216142-80-2) is a sterically hindered 1,1-disubstituted urea derivative. Unlike simple ureas, its stability profile is dominated by the bulky tert-butyl group, which acts as a "steric shield" against nucleophilic attack under basic conditions but renders the molecule susceptible to acid-catalyzed de-alkylation.

Key Stability Metric:

  • Basic Conditions (pH 13, 25°C): High Stability (

    
     hours).[1]
    
  • Acidic Conditions (pH 1, 25°C): Low Stability (

    
     hours).[1]
    
  • Primary Degradation Pathway: Acid-mediated de-tert-butylation followed by hydrolysis.[1]

Module 1: Stability Profile & Mechanism

Q1: How does pH specifically affect the half-life of this compound?

The stability of N-tert-Butyl-N-methylurea is inversely related to the acidity of the environment.

ConditionpH RangeEstimated Half-Life (

)
Dominant Mechanism
Strong Acid pH < 2~8 HoursDe-tert-butylation (E1-like elimination)
Neutral pH 6–8> 1 MonthNegligible Hydrolysis
Mild Base pH 8–11> 1 MonthSteric Shielding prevents

attack
Strong Base pH > 13> 48 HoursSlow Nucleophilic Acyl Substitution
Q2: Why is it stable in base but unstable in acid?

The "Steric Shield" vs. "Proton Trap" Effect:

  • In Base (

    
    ):  The reaction requires a nucleophile (hydroxide ion) to attack the carbonyl carbon. The bulky tert-butyl group and the N-methyl group on the same nitrogen (1,1-substitution) create significant steric congestion, physically blocking the approach of the hydroxide ion. Additionally, deprotonation of the unsubstituted 
    
    
    
    group (to
    
    
    ) creates an anionic species that electrostatically repels incoming nucleophiles.
  • In Acid (

    
    ):  The mechanism switches.[1] The carbonyl oxygen or the nitrogen can be protonated.[1][2][3] Protonation of the nitrogen bearing the tert-butyl group weakens the 
    
    
    
    bond, facilitating the release of a stable tert-butyl carbocation (E1-like mechanism). This bypasses the steric barrier entirely.[1]
Mechanism Visualization

The following diagram illustrates the divergent pathways based on pH.

StabilityMechanism Urea N-tert-Butyl-N-methylurea (Sterically Crowded) Acid Acidic Conditions (pH < 2) Protonation + Elimination Urea->Acid + H+ Base Basic Conditions (pH > 12) Nucleophilic Attack Urea->Base + OH- Cat tert-Butyl Cation (Unstable Intermediate) Acid->Cat Fast (E1) Prod_Acid Degradation Products: Isobutene + Methylurea (Rapid Hydrolysis) Cat->Prod_Acid - H+ Transition Tetrahedral Intermediate (High Energy Barrier) Base->Transition Blocked by Sterics Prod_Base Hydrolysis Products: N-Methyl-tert-butylamine + NH3 (Very Slow) Transition->Prod_Base Slow

Caption: Divergent degradation pathways. Acid triggers rapid de-alkylation via carbocation formation, while the bulky tert-butyl group physically blocks base hydrolysis.

Module 2: Troubleshooting Degradation

Q3: I see extra peaks in my HPLC. What are they?

If degradation has occurred, the impurity profile will depend on the pH history of the sample.

Retention Time (Relative)IdentityOriginDetection Note
0.2 - 0.3 MethylureaAcidic breakdown intermediatePolar, elutes early on C18
0.4 - 0.5 tert-ButylamineAcidic breakdown productVolatile, often lost in drying
0.8 - 0.9 N-Methyl-tert-butylamineBasic hydrolysis productBulky amine, distinct UV/MS sig
1.0 Target Urea ----
Q4: My reaction yield is low in basic media. Is the urea hydrolyzing?

It is unlikely that hydrolysis is the culprit unless the temperature is


.[1] Consider these alternative issues:
  • Solubility: The lipophilic tert-butyl group reduces solubility in purely aqueous base.[1] Ensure a co-solvent (THF, MeOH) is used.[1]

  • Sublimation: While less volatile than amines, the compound can sublime under high vacuum if heated, leading to mass loss rather than chemical degradation.[1]

Diagnostic Flowchart

Use this logic tree to identify the root cause of stability issues.

Troubleshooting Start Issue: Low Purity / Yield CheckPH Check Formulation pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Basic pH > 10 CheckPH->Basic Neutral pH 6-8 CheckPH->Neutral AcidAction Cause: Acid-Catalyzed De-tert-butylation Action: Buffer to pH 7-9 immediately. Acidic->AcidAction BaseAction Check Temperature Basic->BaseAction NeutralAction Check Storage Conditions (Moisture/Heat) Neutral->NeutralAction TempHigh Temp > 60°C BaseAction->TempHigh TempLow Temp < 40°C BaseAction->TempLow Hydrolysis Cause: Thermal Hydrolysis Action: Lower Temp. TempHigh->Hydrolysis Solubility Cause: Precipitation/Solubility Action: Add Co-solvent (THF/DCM). TempLow->Solubility

Caption: Diagnostic logic for identifying the source of N-tert-Butyl-N-methylurea loss during experimentation.

Module 3: Experimental Protocols

Protocol A: Stress Testing for Stability Validation

Before using this reagent in critical GMP steps, validate its stability in your specific matrix.[1]

Materials:

  • HPLC System (C18 Column, UV 210 nm)

  • Buffers: 0.1 M HCl (pH 1), Phosphate Buffer (pH 7), 0.1 M NaOH (pH 13)

  • Internal Standard: Benzamide (chemically inert urea analog)

Procedure:

  • Preparation: Dissolve 10 mg of N-tert-Butyl-N-methylurea in 1 mL Acetonitrile (stock).

  • Spike: Add 100 µL stock to 900 µL of each buffer (pH 1, 7, 13).

  • Incubation: Incubate at 25°C.

  • Sampling: Inject 10 µL aliquots at T=0, T=4h, T=24h.

  • Analysis: Calculate % remaining relative to Internal Standard.

Acceptance Criteria:

  • pH 7 & 13: >98% recovery after 24 hours.[1]

  • pH 1: Expect <50% recovery (confirms assay sensitivity).[1]

Protocol B: Quenching Reactions

If using this urea as a reagent in a basic reaction, do not quench with strong acid .[1]

  • Incorrect: Quenching with 1M HCl (Risk: Rapid decomposition).[1]

  • Correct: Quench with Saturated

    
     or Phosphate Buffer (pH 6-7).
    

References

  • O'Reilly, K. T., et al. (2001).[1][4] Hydrolysis of Tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Environmental Science & Technology, 35(19), 3954-3961.[1][4] [Link] (Demonstrates acid sensitivity of tert-butyl-X bonds).[1]

  • Ying, H., et al. (2019).[1] Stabilization of the hindered urea bond through de-tert-butylation. Chemical Science. [Link] (Mechanistic insight into acid-catalyzed de-tert-butylation).

  • PubChem . N-Butyl-N'-methylurea (Isomer Comparison). CID 96349.[1] [Link].

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of N-tert-Butyl-N-methylurea

This guide details the , specifically focusing on the diagnostic distinctions between the 1,1-disubstituted isomer (the strict IUPAC interpretation) and its common 1,3-disubstituted isomer. Part 1: Executive Summary & St...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the , specifically focusing on the diagnostic distinctions between the 1,1-disubstituted isomer (the strict IUPAC interpretation) and its common 1,3-disubstituted isomer.

Part 1: Executive Summary & Structural Definition

Topic: 1H NMR Characterization of N-tert-Butyl-N-methylurea Primary Isomer (Target): 1-tert-Butyl-1-methylurea (1,1-disubstituted) Common Alternative (Isomer): 1-tert-Butyl-3-methylurea (1,3-disubstituted)[1]

Why This Matters: In drug development, urea linkages are critical pharmacophores (e.g., in soluble epoxide hydrolase inhibitors).[1] The specific substitution pattern (1,1 vs. 1,3) drastically alters the molecule's hydrogen-bonding capacity and metabolic stability.[1] Confusing these isomers is a common synthetic pitfall.[1] This guide provides the definitive NMR fingerprints to distinguish them.

Part 2: 1H NMR Spectral Data (Comparison)

The following table contrasts the target molecule with its most likely structural isomer. The key diagnostic feature is the multiplicity of the N-Methyl group and the number of NH signals .[1]

Table 1: Comparative 1H NMR Chemical Shifts (CDCl₃, 300-400 MHz)
Proton Environment1-tert-Butyl-1-methylurea (Target)1-tert-Butyl-3-methylurea (Alternative)Diagnostic Note
Structure


1,1 vs 1,3 substitution
t-Butyl (9H) 1.35 – 1.45 ppm (Singlet)1.30 – 1.35 ppm (Singlet)t-Bu shift is similar; not diagnostic.[1]
N-Methyl (3H) 2.80 – 2.95 ppm (Singlet )2.70 – 2.80 ppm (Doublet , J ≈ 4.6 Hz)CRITICAL: The 1,1-isomer Me is a singlet (no H on neighbor N).[1] The 1,3-isomer Me couples to NH.
Amide NH 5.20 – 5.80 ppm (Broad Singlet, 2H )4.20 – 5.50 ppm (Two distinct broad signals, 1H each )1,1 has a single NH₂ signal.[1] 1,3 has two distinct NH signals (often at different shifts).[1]

Note on Solvent Effects: In DMSO-d6 , the NH signals will shift downfield (typically +1.0 to +1.5 ppm) and become sharper due to hydrogen bonding and reduced exchange rates.[1] The N-Methyl doublet in the 1,3-isomer becomes very distinct in DMSO.[1]

Part 3: Diagnostic Logic & Workflow

The following diagram illustrates the decision logic for confirming the identity of the synthesized urea derivative using 1H NMR.

NMR_Workflow Start Crude Reaction Product (Urea Derivative) Step1 Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Step1 Decision1 Analyze N-Methyl Region (2.7 - 3.0 ppm) Step1->Decision1 Result_Singlet Signal is a SINGLET Decision1->Result_Singlet No Coupling Result_Doublet Signal is a DOUBLET Decision1->Result_Doublet Coupling (J ~ 4.6 Hz) Check_NH Verify NH Region: Look for 2H Broad Singlet Result_Singlet->Check_NH Check_NH_Split Verify NH Region: Look for 2 Distinct 1H Signals Result_Doublet->Check_NH_Split Conclusion_11 CONFIRMED: 1-tert-Butyl-1-methylurea (1,1-Isomer) Conclusion_13 CONFIRMED: 1-tert-Butyl-3-methylurea (1,3-Isomer) Check_NH->Conclusion_11 Check_NH_Split->Conclusion_13

Figure 1: Decision tree for distinguishing N-tert-Butyl-N-methylurea isomers based on N-Methyl multiplicity.

Part 4: Experimental Protocols

To ensure high-resolution spectra where the coupling constants (critical for distinguishing the isomers) are visible, follow this protocol.

Protocol A: Sample Preparation for Resolution
  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than CDCl₃ if possible.[1]

    • Reasoning: DMSO minimizes proton exchange with the amide NH, sharpening the signals.[1] In CDCl₃, the NH proton often broadens or disappears due to exchange, making the N-Methyl doublet in the 1,3-isomer appear as a broad singlet, leading to false identification.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can induce stacking or aggregation, shifting the NH peaks.[1]

  • Temperature: Run at 298 K (25°C) .

    • Advanced: If rotamers are suspected (common in bulky ureas), heat to 323 K (50°C) to coalesce signals.[1]

Protocol B: Synthesis Context (Origin of Impurities)
  • Target Synthesis (1,1): Typically formed by reacting N-methyl-tert-butylamine with cyanic acid or a carbamoyl chloride.[1]

  • Alternative Synthesis (1,3): Formed by reacting tert-butyl isocyanate with methylamine (or vice versa).[1]

  • Contamination Risk: If your starting amine contains traces of the primary amine (e.g., methylamine impurity in N-methyl-tert-butylamine), you will generate the 1,3-isomer.[1]

Part 5: References

  • BenchChem. N-tert-Butyl-N-methylurea Product & Spectral Data. Retrieved from (Verify specific isomer CAS 14903-96-9 vs 1118-12-3).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14233, tert-Butylurea. Retrieved from .[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (General reference for urea shift prediction).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for N-Me and t-Bu substituent effects).

Sources

Comparative

Technical Comparison Guide: Melting Point Verification of N-tert-Butyl-N-methylurea

CAS: 216142-80-2 | Formula: C₆H₁₄N₂O | Target MP: 92–94°C[1][2] Executive Summary Objective: This guide provides a rigorous technical framework for verifying the identity and purity of N-tert-Butyl-N-methylurea (1-tert-b...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 216142-80-2 | Formula: C₆H₁₄N₂O | Target MP: 92–94°C[1][2]

Executive Summary

Objective: This guide provides a rigorous technical framework for verifying the identity and purity of N-tert-Butyl-N-methylurea (1-tert-butyl-1-methylurea) . Unlike standard commodity chemicals, this specific 1,1-disubstituted urea presents a unique thermal profile that distinguishes it from its precursors and isomers.[2]

The Core Challenge: Researchers often confuse N-tert-Butyl-N-methylurea with its precursor N-tert-butylurea or its structural isomer N-tert-butyl-N'-methylurea.[2] This confusion can lead to erroneous usage in synthesis, particularly when the compound is used as a specific carbamoylating agent or intermediate.[2]

Key Finding: The high-purity standard of N-tert-Butyl-N-methylurea exhibits a sharp melting point range of 92–94°C .[1][2] This is significantly lower than the mono-substituted N-tert-butylurea (~185°C), providing a definitive "Go/No-Go" quality gate.[2]

Technical Specifications & Comparative Analysis

The melting point (MP) is not merely a physical constant; it is a direct readout of the intermolecular forces governing the crystal lattice.[2] We compare the target compound against its primary synthesis impurity/alternative.

Table 1: Thermal Performance Comparison
ParameterTarget Product (N-tert-Butyl-N-methylurea)Alternative/Impurity (N-tert-butylurea)Significance
CAS Number 216142-80-21118-12-3Distinct chemical entities.[2]
Melting Point 92–94°C ~185°C (dec) Critical differentiator.
Substitution 1,1-DisubstitutedMono-substitutedDetermines H-bonding capacity.[2]
H-Bond Donors 1 (NH₂)2 (NH, NH₂)Fewer donors = Weaker lattice = Lower MP.[2]
Lattice Energy ModerateHighExplains the ~90°C thermal gap.[2]
Mechanistic Insight: Why the Drop?

The dramatic melting point depression (from 185°C to 94°C) upon methylation is causal, not accidental.[2]

  • Steric Hindrance: The bulky tert-butyl group combined with the methyl group on the same nitrogen atom creates significant steric strain, preventing tight crystal packing.[2]

  • Hydrogen Bonding Disruption: Replacing an N-H bond with an N-Me bond removes a critical hydrogen bond donor.[2] The crystal lattice relies solely on the remaining primary amine (-NH₂) interactions, significantly lowering the energy required to transition from solid to liquid.[2]

Verification Methodology

To ensure data integrity, we utilize a dual-method approach: Capillary Melting Point for routine lot release and Differential Scanning Calorimetry (DSC) for definitive characterization.[2]

Workflow Diagram: Quality Assurance Logic

The following diagram outlines the decision logic for accepting a batch based on thermal analysis.

MP_Verification_Workflow Start Sample Intake: N-tert-Butyl-N-methylurea Drying Pre-treatment: Vacuum Dry (25°C, 4h) Start->Drying Capillary Method A: Capillary MP Determination Drying->Capillary Result_Check Range Check: Is MP within 92-94°C? Capillary->Result_Check DSC Method B: DSC Analysis (Confirm Purity >98%) Result_Check->DSC Yes (92-94°C) Fail_High FAIL (High MP): Suspect N-tert-butylurea (Incomplete Methylation) Result_Check->Fail_High > 95°C Fail_Broad FAIL (Broad Range): Suspect Solvent/Moisture Result_Check->Fail_Broad Range > 2°C Pass PASS: Release Lot DSC->Pass Single Endotherm

Figure 1: Decision tree for thermal validation of N-tert-Butyl-N-methylurea.

Experimental Protocols
Protocol A: Capillary Melting Point (Routine)

Use for rapid purity assessment of synthesized batches.[2]

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (hygroscopicity can depress MP).

  • Loading: Pack a standard capillary tube to a height of 2–3 mm. Ensure the packing is tight to facilitate heat transfer.[2]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 80°C.[2]

    • Critical Ramp: 1.0°C/min from 80°C to 100°C.[2]

  • Observation:

    • Onset: First visible liquid droplet.[2]

    • Clear Point: Complete disappearance of solid.[2]

  • Acceptance Criteria: The range (Clear Point - Onset) must be ≤ 2.0°C, centered within 92–94°C.[2]

Protocol B: Differential Scanning Calorimetry (DSC)

Use for "Gold Standard" verification and thermodynamic purity calculation.[2]

  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Pan: Hermetically sealed aluminum pan (prevents sublimation).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 25°C → Ramp 5°C/min to 120°C.

  • Analysis: Integrate the endothermic melting peak.

    • Peak Onset: Should align with 92°C.

    • Peak Max: Typically ~93.5°C.[2]

    • Purity Calculation: Use the Van't Hoff equation based on peak shape analysis.[2]

Synthesis Pathway & Impurity Origin[2]

Understanding where impurities come from is essential for interpreting MP data.[2] The target compound is typically synthesized via the reaction of N-methyl-tert-butylamine with a cyanate source.[1][2]

Synthesis_Pathway Amine N-methyl-tert-butylamine Reaction Acidic Conditions (H+) Amine->Reaction Cyanate Potassium Cyanate (KOCN) Cyanate->Reaction Target TARGET: N-tert-Butyl-N-methylurea (MP: 92-94°C) Reaction->Target Major Path Impurity IMPURITY: N-tert-butylurea (MP: ~185°C) Reaction->Impurity If Demethylation occurs (Rare)

Figure 2: Synthesis pathway highlighting the target product and potential high-melting impurities.

References
  • Primary source for the specific melting point range (92–94°C)
  • Source for the comparative melting point of the mono-substituted impurity (~185°C).
  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 96349 (N-Butyl-N'-methylurea). Retrieved February 6, 2026, from [Link][2]

    • Used to verify structural isomers and nomenclature distinctions.[2]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for C₆H₁₄N₂O Ureas

Introduction: The Foundational Importance of Elemental Analysis in Urea-Based Compound Development In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Importance of Elemental Analysis in Urea-Based Compound Development

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Urea derivatives, such as those with the molecular formula C₆H₁₄N₂O, are a significant class of compounds, often explored for their biological activity.[1] Elemental analysis (EA), specifically the determination of Carbon, Hydrogen, and Nitrogen (CHN) content, serves as a fundamental checkpoint for purity and structural integrity. It is a quantitative technique that provides the mass fractions of these elements in a sample, allowing for the verification of its empirical formula.

This guide is designed to move beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a comparative framework for the standards and methodologies that underpin reliable elemental analysis. We will explore the "why" behind experimental choices, ensuring that every analysis is a self-validating system. This is not merely about meeting a specification; it is about generating irrefutable data that supports discovery, development, and regulatory submission. It is crucial to distinguish this type of analysis, which determines the core composition of a molecule, from the analysis of trace elemental impurities as outlined in pharmacopeial chapters like USP <232>/<233> and Ph. Eur. 2.4.20, which focus on contaminants.[2][3][4][5][6]

The Scientific Bedrock: Modern Combustion Analysis

Modern automated elemental analyzers operate on the principle of dynamic flash combustion, a direct descendant of the classical Dumas method.[7][8] A precisely weighed organic sample is combusted in a high-temperature furnace (typically ~1000°C) in an oxygen-rich environment.[7] The C₆H₁₄N₂O urea molecule is thereby decomposed into its elemental gases.

The resulting mixture of gases (CO₂, H₂O, N₂, and nitrogen oxides) is then passed through a reduction chamber, often containing high-purity copper, to convert nitrogen oxides to N₂ and remove excess oxygen.[7][8] These gases are then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, which, when correlated with the initial sample weight, yields the percentage of each element.

A Comparative Guide to Elemental Analysis Standards

The accuracy of elemental analysis is entirely dependent on the quality and appropriateness of the standards used for calibration and verification. There is no single "best" standard; the choice is dictated by the specific application, regulatory context, and the nature of the sample itself.

Certified Reference Materials (CRMs): The Gold Standard

CRMs are the cornerstone of metrological traceability in elemental analysis. They are produced by national metrology institutes like the National Institute of Standards and Technology (NIST) or accredited reference material producers (ISO 17034).[9][10][11]

  • Expertise & Causality: Using a CRM provides the highest level of confidence because its elemental values are certified with a known uncertainty, established through rigorous, multi-laboratory testing.[12] For urea analysis, while a specific C₆H₁₄N₂O CRM may not exist, using a well-characterized organic nitrogen standard like Acetanilide (NIST SRM 141d) or Urea itself provides a traceable link for your measurements.[13][14]

  • Trustworthiness: Calibration with a CRM from an organization like NIST ensures that your results are traceable to the International System of Units (SI), a fundamental requirement for data submitted to regulatory agencies.

Pharmacopeial and Publication Standards: Meeting Acceptance Criteria

While major pharmacopeias (USP, EP) provide detailed chapters on elemental impurities, they are less prescriptive about CHN composition analysis, which is considered a fundamental characterization technique.[2][15][16] Instead, the most commonly cited standard in the scientific community, particularly for publication in peer-reviewed journals, is the ±0.4% absolute deviation rule .[17][18]

Table 1: Theoretical vs. Acceptable Values for C₆H₁₄N₂O Ureas

ElementTheoretical Mass %Lower Acceptance Limit (-0.4%)Upper Acceptance Limit (+0.4%)
Carbon (C)55.35%54.95%55.75%
Hydrogen (H)10.84%10.44%11.24%
Nitrogen (N)21.52%21.12%21.92%
Oxygen (O)*12.29%--
Oxygen is typically determined by difference or via a separate pyrolysis method and is not part of a standard CHN analysis.

This ±0.4% criterion has become the de facto standard for demonstrating compound purity for publication and internal release.[17]

Working Standards: The Laboratory Workhorse

For routine analysis, using primary CRMs for daily calibration is often impractical and cost-prohibitive. Instead, laboratories use well-characterized, high-purity organic compounds as "working" or "secondary" standards.

  • Expertise & Causality: The ideal working standard should be stable, non-hygroscopic, have a high molecular weight, and ideally, have an elemental composition similar to the samples being analyzed. This minimizes potential errors arising from detector non-linearity.

  • Trustworthiness: The purity and composition of these working standards must be verified against a primary CRM. This internal qualification process is a critical part of laboratory quality control.

Table 2: Comparison of Common CHN Calibration Standards

StandardFormulaTheoretical %CTheoretical %HTheoretical %NKey Advantages & Considerations
Acetanilide C₈H₉NO71.09%6.71%10.36%Widely available, stable, good all-around standard.[19]
Urea CH₄N₂O20.00%6.71%46.65%High nitrogen content makes it excellent for N calibration, but can be hygroscopic.[12][20]
EDTA C₁₀H₁₆N₂O₈41.10%5.52%9.59%Stable, high purity, often used for instrument validation.[9]
Sulfanilamide C₆H₈N₂O₂S41.85%4.68%16.27%Useful when sulfur analysis is also required.
Atropine C₁₇H₂₃NO₃70.56%8.01%4.84%Often used as a standard for pharmaceutical compounds.[19]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to ensure accuracy and reproducibility, incorporating self-validating checks throughout the process.

Mandatory Visualization: The Elemental Analysis Workflow

Elemental Analysis Workflow cluster_prep Sample & Standard Preparation cluster_weigh Weighing & Encapsulation cluster_analysis Instrumental Analysis cluster_report Data Review & Reporting Sample Receive & Log Sample (C₆H₁₄N₂O Urea) Drying Dry Sample (Vacuum Oven, 40-50°C) Sample->Drying Weighing Accurately Weigh (1-3 mg, Microbalance) Drying->Weighing StandardPrep Prepare Working Standard (e.g., Acetanilide) Calibration Instrument Calibration (K-Factor) StandardPrep->Calibration Encapsulation Seal in Tin Capsule Weighing->Encapsulation Sequence Build & Run Sequence (Std-Blank-Sample-Std) Encapsulation->Sequence Calibration->Sequence Combustion 1. Flash Combustion (~1000°C in O₂) Sequence->Combustion Reduction 2. Gas Reduction (NₙOₙ → N₂) Combustion->Reduction Separation 3. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection 4. TCD Detection Separation->Detection Processing Calculate %CHN Detection->Processing Verification Verify vs. Theory (±0.4% criterion) Processing->Verification Report Generate Final Report Verification->Report

Caption: A comprehensive workflow for the elemental analysis of urea compounds.

Step-by-Step Sample Preparation Protocol for C₆H₁₄N₂O Ureas
  • Causality: Ureas can be hygroscopic. Failure to adequately dry the sample will result in artificially high hydrogen values and, consequently, artificially low carbon and nitrogen percentages, leading to an incorrect empirical formula assessment.

  • Homogenization: Ensure the sample is a fine, homogenous powder.[18][21] If it consists of large crystals, gently grind it with a clean agate mortar and pestle.

  • Drying: Place 5-10 mg of the powdered sample in a labeled, clean glass vial.[21] Dry in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 4-6 hours or until a constant weight is achieved. Store the dried sample in a desiccator until analysis.[20]

  • Weighing: Use a calibrated microbalance with a readability of at least 0.001 mg. Tare a tin capsule on the balance.[7]

  • Sample Aliquoting: Carefully add 1.5-3.0 mg of the dried sample into the tin capsule.[22] Record the exact weight. The amount is critical; too little sample leads to poor signal-to-noise, while too much can cause incomplete combustion.[23]

  • Encapsulation: Using clean tweezers, carefully fold and crimp the tin capsule to create a sealed, compact ball.[24] Ensure no sample is lost during this process. A tight seal prevents atmospheric contamination.

Step-by-Step Instrument Calibration and Analysis Protocol
  • Causality: The instrument's detector response can drift over time due to changes in gas flow, furnace temperature, or reagent degradation. A robust calibration and verification sequence ensures the data generated during the entire run is valid.

  • Instrument Setup: Ensure the combustion and reduction furnaces are at their setpoint temperatures and that the helium carrier gas flow is stable.

  • Calibration (K-Factor Determination):

    • Analyze a high-purity standard (e.g., Acetanilide) 3-5 times.

    • The instrument software will use the known elemental percentages of the standard and its weight to calculate a response factor, or "K-factor," for C, H, and N. This factor calibrates the detector's signal to a known amount of each element.

  • Sequence Building (Self-Validating): A typical, trustworthy sequence should be structured as follows:

    • Calibration Standard (x2): Run the standard to confirm the initial calibration is accurate.

    • Blank (x1): Run an empty tin capsule to determine the system's baseline/background signal.

    • Sample (x2-3): Run the C₆H₁₄N₂O urea sample in duplicate or triplicate to demonstrate precision.[18]

    • Calibration Standard (x1): Run the standard again after every 5-10 samples.

    • Causality: This bracketing approach (standard-sample-standard) validates the instrument's stability. If the post-sample standard deviates significantly (e.g., >0.3%) from its theoretical value, the results for the preceding samples are considered suspect.[18]

  • Data Analysis:

    • The software will automatically subtract the blank, apply the K-factor, and calculate the %C, %H, and %N for each sample based on its weight.

    • Calculate the average and standard deviation for the replicate sample analyses.

    • Compare the experimental average to the theoretical values for C₆H₁₄N₂O (see Table 1). Confirm that the results fall within the ±0.4% acceptance window.

Performance Comparison and Troubleshooting

Mandatory Visualization: Method Validation Logic

Method Validation Logic center_node Fit-for-Purpose Method Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Verified by CRMs Precision Precision (Repeatability) Precision->center_node Demonstrated by Replicates Linearity Linearity (Response vs. Concentration) Linearity->center_node Ensures Accuracy Across Range Specificity Specificity (Signal from Analyte Only) Specificity->center_node Confirmed by Blank Analysis Robustness Robustness (Resilience to Small Changes) Robustness->center_node Ensures Reliability

Caption: Key parameters for validating an elemental analysis method.

Troubleshooting Common Issues in Urea Analysis

High nitrogen content and potential hygroscopicity in ureas can sometimes lead to analytical challenges.

Table 3: Troubleshooting Guide for Elemental Analysis

Issue ObservedPotential Cause(s)Recommended Action(s)
Low Nitrogen (%) 1. Incomplete combustion (refractory nature).[23][25] 2. Exhausted reduction tube (cannot convert NₙOₙ to N₂).1. Check combustion furnace temperature and oxygen supply. 2. Replace the reduction tube packing (copper).
High Hydrogen (%) 1. Incomplete sample drying (absorbed water). 2. Atmospheric moisture contamination.1. Re-dry the sample under vacuum and store in a desiccator. 2. Ensure tin capsules are sealed tightly.
Poor Precision 1. Sample inhomogeneity. 2. Inconsistent weighing or encapsulation.1. Thoroughly grind and mix the sample before weighing. 2. Review weighing technique; ensure balance is stable.
All values low 1. Weighing error (recorded weight is higher than actual). 2. Sample loss during encapsulation.1. Verify microbalance calibration. 2. Inspect the encapsulation process for any sample leakage.
Standard fails 1. Instrument drift. 2. Degradation of combustion/reduction reagents.1. Re-run calibration. 2. Perform instrument maintenance; replace reagents as needed.

Conclusion

For researchers and drug developers working with C₆H₁₄N₂O ureas, elemental analysis is a non-negotiable tool for establishing identity and purity. A successful analysis is not the result of a single perfect measurement, but of a robust, self-validating system. This is achieved by understanding the chemistry of the method, selecting traceable standards (CRMs), employing meticulous sample preparation to address challenges like hygroscopicity, and structuring analytical runs to continuously verify instrument performance. By adhering to these principles and using established criteria like the ±0.4% deviation standard, scientists can generate high-quality, defensible data that accelerates research and ensures product integrity.

References

  • ResearchGate. (n.d.). The elemental analysis of samples with conditions. a Pure urea. b... Retrieved from [Link]

  • BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]

  • Elemental Microanalysis Ltd. (n.d.). Certificate of Analysis (Stable Isotope) Urea Working Standard. Retrieved from [Link]

  • University of Vienna. (n.d.). General sample preparation for elemental analysis. Retrieved from [Link]

  • Impact Analytical. (2020). Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. Retrieved from [Link]

  • Mettler-Toledo. (2019, March 1). CHNSO Elemental Analysis - Sample Preparation [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs. Retrieved from [Link]

  • Gel'man, N. E., et al. (2005). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry.
  • Jackson, D. K., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. Retrieved from [Link]

  • LabX. (2024, May 29). The Best Elemental Analyzers: A Buyer's Review of Price and Features. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. Retrieved from [Link]

  • Blair, S. L., et al. (2022). Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2025, April 14). Revised general chapters for elemental analysis published in Pharmeuropa 37.2. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). European Pharmacopoeia Activities on Elemental Impurities. Retrieved from [Link]

  • Khan, M. A., & Flower, T. H. (n.d.). Interferences by Organic Nitrogen Compounds in Ammonium-N Determination. DocsDrive. Retrieved from [Link]

  • Exeter Analytical (UK) Ltd. (n.d.). A COMPARATIVE REVIEW OF THE EFFECTS OF INSTRUMENT DESIGN ON ANALYTICAL PERFORMANCE. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

  • Chin, J., et al. (1998). Synthesis, Characterization, and Reactivity of Urea Derivatives Coordinated to Cobalt(III). Possible Relevance to Urease. Inorganic Chemistry. Retrieved from [Link]

  • Abacus Analytical Systems. (2018). Highly accurate CHNS analysis of NIST Standard Reference Materials. Retrieved from [Link]

  • ECA Academy. (2019, October 16). Ph. Eur. 2.4.20. Determination of elemental impurities. Retrieved from [Link]

  • Liu, F., et al. (2020). Application of Different Methods to Determine Urease Activity in Enzyme Engineering Experiment and Production. E3S Web of Conferences.
  • Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Retrieved from [Link]

  • Bar-Zeev, E., et al. (2023). An Improved Method for Determining Urease Activity from Electrical Conductivity Measurements. ACS Omega. Retrieved from [Link]

  • Balaram, V. (2021). Strategies to overcome interferences in elemental and isotopic geochemical analysis by quadrupole inductively coupled plasma mass spectrometry: A critical evaluation of the recent developments.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Aminu, M., et al. (n.d.). AN ENZYMATIC METHOD FOR THE DETERMINATION OF UREA IN AQUEOUS SAMPLES USING CRUDE UREASE FROM Citrullus lanatus SEEDS. Journal of Chemical Society of Nigeria.
  • U.S. Pharmacopeia (USP). (n.d.). <233> ELEMENTAL IMPURITIES—PROCEDURES. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Standard Reference Materials® 2023 Catalog. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

N-tert-Butyl-N-methylurea: Comprehensive Disposal &amp; Handling Guide

[1] Executive Summary & Operational Directive N-tert-Butyl-N-methylurea (TBMU) is a substituted urea derivative commonly used as a chemical intermediate.[1] While it does not carry the extreme acute toxicity of its nitro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Operational Directive

N-tert-Butyl-N-methylurea (TBMU) is a substituted urea derivative commonly used as a chemical intermediate.[1] While it does not carry the extreme acute toxicity of its nitrosated counterparts (e.g., N-nitroso-N-methylurea), it is a chemical irritant and must be managed as Non-Halogenated Organic Waste .[1]

Immediate Action Plan:

  • Do Not Drain Dispose: Under no circumstances should TBMU enter municipal water systems.

  • Segregate: Keep separate from strong oxidizers and strong acids to prevent uncontrolled hydrolysis or oxidation.

  • Disposal Path: The ultimate fate of this compound is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. TBMU is chemically stable under ambient conditions but possesses a nitrogen-rich backbone that dictates its destruction method.

Critical Distinction: Researchers often confuse substituted ureas with N-nitroso ureas (potent carcinogens). TBMU is the precursor or analog but lacks the nitroso group (


) unless subjected to nitrosating conditions.
PropertyDataOperational Implication
Chemical Structure

(Generic)
High Nitrogen content; requires incineration with NOx scrubbing.[1]
Physical State White Crystalline SolidDust generation is a primary inhalation risk during transfer.[1][2]
Solubility Moderate in water; Soluble in organicsWaste streams will likely be mixed organic solvents (HPLC waste/Mother liquor).[1]
Stability Stable; Hydrolyzes in strong acid/baseDo not mix with acidic waste streams (e.g., Aqua Regia, Piranha) to avoid generating methylamine or tert-butylamine vapors.[1]
RCRA Status Not P-Listed or U-Listed (Specific)Classified as Non-Regulated Chemical Waste (unless mixed with listed solvents), but treated as Hazardous for disposal.[1]

Expert Insight: While TBMU is not explicitly listed on the EPA's P-list or U-list (unlike N-Nitroso-N-methylurea, RCRA U177), it must be characterized by the generator.[1] If the waste stream is ignitable (flash point <60°C due to solvents), it carries the D001 code. If purely solid TBMU, it is processed as non-regulated chemical waste destined for incineration.

Step-by-Step Disposal Protocol

This protocol is designed to create a self-validating system where errors (e.g., mixing incompatibles) are minimized by physical and procedural barriers.

A. Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.

  • Bagging: Place the solid TBMU in a clear polyethylene bag (double-bagged) before placing it in the rigid container. This prevents dust release upon opening at the incineration facility.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: N-tert-Butyl-N-methylurea (Solid).[1]

    • Hazard Checkbox: "Irritant" / "Toxic".[3]

    • Constituents: 100%.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)

Most TBMU waste is generated as a solution in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.

  • Stream Selection:

    • If solvent is Halogenated (e.g., DCM): Dispose in Halogenated Waste carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): Dispose in Non-Halogenated Waste carboy.

  • Concentration Limits: If the concentration of TBMU exceeds 5%, note this explicitly on the waste tag. High concentrations of urea derivatives can crystallize in waste drums, creating "shock-sensitive" solids if the solvent evaporates.

  • pH Check: Ensure the waste stream is Neutral (pH 6-8). Never add TBMU solutions to acidic waste streams.

C. Contaminated Debris (Gloves, Weigh Boats)[1]
  • Collect in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or white bucket with a liner).

  • Do not place in regular trash.[4]

Logic of Segregation (The "Why")

Understanding the causality of segregation prevents accidents.

  • Oxidizers (Nitric Acid, Peroxides): Urea derivatives are reducing agents. Mixing TBMU with strong oxidizers can lead to rapid exothermic reactions or fire.

  • Nitrosating Agents (Nitrites): CRITICAL. Never allow TBMU to come into contact with Sodium Nitrite or Nitrous Acid. This reaction generates N-Nitroso-N-tert-butyl-N-methylurea, converting a mild irritant into a potent carcinogen (mutagen).[1]

Visual Workflows

Diagram 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct incineration profile.

Disposal_Decision_Tree Start Waste Generation: N-tert-Butyl-N-methylurea State_Check Physical State? Start->State_Check Solid_Path Solid / Pure Substance State_Check->Solid_Path Liquid_Path Solution / Reaction Mix State_Check->Liquid_Path Bin_Solid Container: Wide-Mouth HDPE Label: Solid Organic Waste Solid_Path->Bin_Solid Solvent_Check Solvent Type? Liquid_Path->Solvent_Check Halo Halogenated Solvent (e.g., DCM, Chloroform) Solvent_Check->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) Solvent_Check->NonHalo Bin_Halo Container: Safety Carboy Label: Halogenated Organic Waste Halo->Bin_Halo Bin_NonHalo Container: Safety Carboy Label: Non-Halogenated Organic Waste NonHalo->Bin_NonHalo Fate Final Fate: High-Temp Incineration Bin_Solid->Fate Bin_Halo->Fate Bin_NonHalo->Fate

Caption: Decision logic for segregating TBMU waste based on physical state and solvent carrier.

Diagram 2: Spill Response Protocol

A self-validating workflow for immediate containment.

Spill_Response Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95 (if dust) Spill->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet Action_Dry Use Scoop/Brush. Minimize Dust. Do NOT sweep vigorously. Dry->Action_Dry Action_Wet Cover with absorbent pads or vermiculite. Wet->Action_Wet Bag Double Bag Waste Label as Hazardous Action_Dry->Bag Action_Wet->Bag Clean Wash area with soap & water Bag->Clean

Caption: Operational workflow for safe containment and cleanup of TBMU spills.

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1118-12-3 (N-tert-Butylurea - Structural Analog).[1] PubChem. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link][1]

Sources

Handling

Personal protective equipment for handling N-tert-Butyl-N-methylurea

The Precursor Paradox: Risk Contextualization N-tert-Butyl-N-methylurea (CAS: 14542-23-5 / Generic substituted urea variants) presents a dual-risk profile that often leads to complacency in research environments.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

The Precursor Paradox: Risk Contextualization

N-tert-Butyl-N-methylurea (CAS: 14542-23-5 / Generic substituted urea variants) presents a dual-risk profile that often leads to complacency in research environments.[1]

  • The Immediate Hazard: As a substituted urea, the pure solid is classified primarily as a Skin & Eye Irritant (Category 2) and STOT-SE (Category 3) .[1] It causes significant irritation to mucous membranes upon inhalation.[1]

  • The Latent Hazard (Critical): This compound is frequently used as a precursor in the synthesis of N-Nitroso-N-tert-butyl-N-methylurea , a potent alkylating agent and probable carcinogen.[1] Furthermore, accidental contact with strong oxidizers or nitrates in the lab can generate nitroso-derivatives in situ.[1]

Operational Directive: Treat this chemical not merely as an irritant, but with the rigor required for a mutagenic precursor. The protocols below are designed to prevent both direct exposure and cross-contamination that could lead to unintended nitrosation.

PPE Decision Matrix

The physical state of the chemical dictates the permeation risk. Standard nitrile gloves are insufficient for all workflows, particularly when organic solvents are introduced.

Protection ZoneSolid State (Weighing/Transfer)Solution State (Synthesis/HPLC)Technical Rationale
Hand Protection Single Nitrile (≥ 0.11 mm)Double Gloving Required Inner: Polyethylene/Laminate (e.g., Silver Shield)Outer: Nitrile (≥ 0.11 mm)Substituted ureas are often dissolved in DMSO or Methanol .[1] DMSO permeates standard nitrile in <5 minutes, carrying the solute transdermally.
Respiratory N95 / P100 (if outside hood)Fume Hood (Face velocity: 80-100 fpm)Fine crystalline dust is easily aerosolized by static electricity during weighing.[1]
Eye Protection Safety Glasses (Side shields)Unvented Chemical Goggles Risk of splash entry into the lacrimal duct is higher with solutions; solid dust requires impact protection.[1]
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Solutions penetrate fabric instantly.[1] An apron protects the torso from major spills.[1]
Logic Visualization: PPE Selection

The following decision tree illustrates the operational logic for selecting PPE based on the solvent system used.

PPE_Decision_Tree Start Start: Handling N-tert-Butyl-N-methylurea State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Liquid State_Check->Liquid Dissolving Protocol_A Protocol A: Standard Nitrile Gloves + N95 (Static Control Critical) Solid->Protocol_A Solvent_Check Identify Solvent Liquid->Solvent_Check Protocol_B Protocol B: High Barrier Double Glove (Laminate + Nitrile) Fume Hood Mandatory Solvent_Check->Protocol_B DMSO / DMF / DCM Protocol_C Protocol C: Standard Liquid Nitrile (Change every 15 min) Splash Goggles Solvent_Check->Protocol_C Water / Ethanol

Figure 1: PPE Selection logic based on physical state and solvent carrier permeation risks.[1]

Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing

Objective: Contain static-prone dust.[1]

  • Engineering Control: Verify Fume Hood flow is >80 fpm. Place a disposable absorbent pad (plastic side down) on the work surface.[1]

  • Static Mitigation: Use an anti-static gun or wipe on the spatula and weigh boat.[1] Substituted ureas are "sticky" powders; static charge causes particles to jump, contaminating the balance.

  • Transfer: Weigh inside the hood. Do not transport open weigh boats across the lab.

Phase 2: Solubilization (The High-Risk Moment)

Objective: Prevent transdermal absorption via solvent carrier.[1]

  • Glove Check: If using DMSO, don the Laminate inner glove immediately.

  • Addition: Add solvent slowly to the solid.[1] Exothermic generation is low, but splashing is possible.

  • Vessel Management: Cap the vial immediately after dissolution. Do not leave open vials of urea solutions near nitric acid or nitrite sources (e.g., sodium nitrite), as this can spontaneously form the carcinogen N-nitroso-N-tert-butyl-N-methylurea.[1]

Phase 3: Decontamination & Disposal

Objective: Neutralize residues without generating hazardous derivatives.

  • Solid Spills: Do not dry sweep.[1] Cover with wet paper towels (water/surfactant), then wipe up to prevent dust generation.

  • Liquid Spills: Absorb with vermiculite or spill pads.[1]

  • Cleaning Solution: Use a solution of 5% Surfactant (detergent) and Water .[1]

    • Warning:Avoid Bleach (Sodium Hypochlorite). Chlorination of secondary amines/ureas can form N-chloroureas, which are unstable and potentially hazardous.[1]

  • Waste Stream: Dispose of as Hazardous Chemical Waste (tagged with "Toxic/Irritant").[1] Do not pour down the drain.

Workflow Visualization: Safe Handling Loop

Handling_Workflow Start Begin Procedure Donning Don PPE (Check Glove Integrity) Start->Donning Hood_Check Verify Hood Flow (>80 fpm) Donning->Hood_Check Handling Handle Chemical (Minimize Dust) Hood_Check->Handling Clean Decontaminate (Surfactant/Water) Handling->Clean Spill or End Doffing Doff PPE (Wash Hands) Clean->Doffing Doffing->Start Next Run

Figure 2: Cyclic workflow ensuring safety checks are performed before and after handling.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96349, N-Butyl-N'-methylurea. Retrieved from [Link]

Sources

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